molecular formula CaO6V2 B1173408 Ivisol CAS No. 11132-71-1

Ivisol

Cat. No.: B1173408
CAS No.: 11132-71-1
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Description

The term "Ivisol" is identified in scientific literature as a disinfectant product. A study on infection control in a hospital burn wound center references this compound as a phenol derivative-based formulation used for the disinfection of equipment shared between patients . As a disinfectant, its core research value lies in its application in institutional hygiene and decontamination protocols. It is used according to manufacturer guidelines to help prevent cross-contamination in clinical and laboratory environments. This product is For Research Use Only (RUO) and is strictly intended for professional and institutional decontamination procedures. It is not for personal, medicinal, or household use.

Properties

CAS No.

11132-71-1

Molecular Formula

CaO6V2

Synonyms

Ivisol

Origin of Product

United States

Foundational & Exploratory

Ivey-sol®: A Technical Guide to its Composition and Application in Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The product "Ivisol" as queried could not be definitively identified in publicly available scientific and technical literature. However, extensive research points to a likely misspelling of "Ivey-sol®," a well-documented surfactant technology used in environmental remediation. This guide provides an in-depth analysis of Ivey-sol®, assuming it is the subject of interest. The information presented herein is intended for an audience of researchers, scientists, and professionals in relevant fields.

Executive Summary

Ivey-sol® is a proprietary aqueous solution comprised of a blend of non-ionic surfactants, a preservative, and water. It is primarily utilized in the environmental sector for the remediation of soil and groundwater contaminated with organic pollutants. This technical guide synthesizes available data on the chemical nature of Ivey-sol®, its mechanism of action, and its application in enhancing the efficacy of various remediation techniques. Due to the proprietary nature of the formulation, specific chemical structures of the surfactant components are not publicly disclosed.

Chemical Composition

The precise chemical composition of Ivey-sol® is protected as confidential business information. However, safety data sheets (SDS) and product information provide a general breakdown of its constituents.

Table 2.1: Chemical Composition of Ivey-sol® [1]

ComponentChemical ClassConcentration (v/v)Function
Proprietary Surfactant 1Biodegradable Non-ionic Surfactant1-10%Sequestration and mobilization of contaminants
Proprietary Surfactant 2Biodegradable Non-ionic Surfactant1-10%Sequestration and mobilization of contaminants
Proprietary Surfactant 3Biodegradable Non-ionic Surfactant1-10%Sequestration and mobilization of contaminants
Proprietary Surfactant 4Biodegradable Non-ionic Surfactant1-10%Sequestration and mobilization of contaminants
Proprietary Surfactant 5Biodegradable Non-ionic Surfactant1-10%Sequestration and mobilization of contaminants
Proprietary Surfactant 6Biodegradable Non-ionic Surfactant1-10%Sequestration and mobilization of contaminants
DOWICIL™ 75 Preservative1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride<1%Antimicrobial preservative
Pink Grapefruit ScentNatural<1% (Optional)Odor agent
Water-<90%Solvent

Note: The specific chemical identities and CAS numbers of the surfactant components are withheld by the manufacturer.

Mechanism of Action in Environmental Remediation

Ivey-sol® functions by enhancing the desorption of hydrophobic organic compounds (HOCs) from soil and sediment matrices, thereby increasing their bioavailability for removal or degradation. The non-ionic surfactants in Ivey-sol® possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties.

The proposed mechanism involves the hydrophobic tails of the surfactant molecules partitioning into the sorbed organic contaminants, while the hydrophilic heads remain oriented towards the aqueous phase. This reduces the interfacial tension between the contaminant and water, facilitating the release of the contaminant into the groundwater. This process, known as surfactant-enhanced aquifer remediation (SEAR), makes the contaminants more accessible to various remediation technologies.

G cluster_remediation Enhanced Remediation Processes Iveysol Ivey-sol® Application PumpTreat Pump-and-Treat Iveysol->PumpTreat Bioremediation Bioremediation Iveysol->Bioremediation ChemOx Chemical Oxidation Iveysol->ChemOx SoilWash Soil Washing Iveysol->SoilWash G SiteChar 1. Site Characterization BenchTest 2. Bench-Scale Testing SiteChar->BenchTest PilotStudy 3. Pilot-Scale Study BenchTest->PilotStudy FullScale 4. Full-Scale Implementation PilotStudy->FullScale Monitoring 5. Performance Monitoring FullScale->Monitoring

References

Ivisol (CAS Number 11132-71-1): An In-depth Technical Guide to a Polyvinylpyrrolidone-Based Plasma Expander

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivisol, identified by the CAS number 11132-71-1, is a colloidal plasma volume expander. Its primary active component is polyvinylpyrrolidone (PVP), a synthetic, water-soluble polymer. Historically, solutions containing 3.5% PVP were developed as plasma substitutes to treat hypovolemic shock resulting from blood loss in trauma or surgery. These solutions were designed to be nearly isotonic and iso-oncotic with normal plasma, thereby restoring circulating blood volume by retaining fluid in the intravascular space.[1][2] This technical guide provides a comprehensive overview of the properties of this compound, drawing from historical data and the broader scientific literature on polyvinylpyrrolidone-based plasma expanders.

Core Properties of this compound (3.5% Polyvinylpyrrolidone Solution)

The functional characteristics of this compound are primarily determined by the physicochemical properties of polyvinylpyrrolidone and the composition of the aqueous vehicle.

Physicochemical Properties

Polyvinylpyrrolidone is a non-toxic, inert, and biocompatible polymer.[3] Its properties can be tailored by varying its molecular weight.[3] For plasma expander applications, PVP with an average molecular weight in the range of 25,000 to 56,000 daltons was typically used.[4] A common grade, PVP K-30, has an average molecular weight of approximately 40,000 daltons.[5]

Table 1: General Physicochemical Properties of Polyvinylpyrrolidone (PVP)

PropertyDescription
Appearance White to off-white, odorless, hygroscopic, amorphous powder.[3]
Synonyms Povidone, Polyvidone, Plasdone, Kollidon.[3]
Solubility Soluble in water, ethanol, methanol, chloroform, and acids. Insoluble in ethers and hydrocarbons.[3]
Melting Point Softens at 150 °C and decomposes after 180 °C.[3]
pH (5% aqueous solution) 3.0 - 7.0.[5]
Formulation and Composition

Table 2: Representative Electrolyte Composition of a Historical 3.5% PVP Plasma Expander

ComponentConcentration (Representative)
Sodium ChloridePresent
Potassium ChloridePresent
Calcium ChloridePresent
Magnesium ChloridePresent
Sodium BicarbonatePresent as a buffer
Reference: [6]
Osmolality and Viscosity

To function as a plasma expander, the solution's osmolality must be close to that of blood plasma (approximately 285-295 mOsm/kg) to prevent significant shifts of water into or out of red blood cells.[7] The viscosity of the solution influences its flow characteristics and duration of action.

Table 3: Expected Osmolality and Viscosity of a 3.5% PVP Plasma Expander

ParameterExpected Value
Osmolality Approximately 270 - 330 mOsm/kg (Isotonic range).[8]
Viscosity Higher than water, contributing to its plasma volume-expanding effect.[6] The viscosity of PVP solutions is dependent on the molecular weight and concentration of the polymer.[9][10]

Mechanism of Action and Pharmacokinetics

The primary mechanism of action of this compound as a plasma expander is through its colloidal osmotic pressure (oncotic pressure). The large PVP molecules are retained within the intravascular space, exerting an osmotic force that counteracts the hydrostatic pressure driving fluid out of the capillaries. This helps to restore and maintain the circulating blood volume.

Pharmacokinetic Pathway

The pharmacokinetics of intravenously administered PVP are largely dependent on its molecular weight.

G cluster_0 Intravascular Space IV_Admin Intravenous Administration of this compound PVP_Circulation PVP in Circulation (Increases Oncotic Pressure) IV_Admin->PVP_Circulation Distribution Renal_Filtration Glomerular Filtration (Kidney) PVP_Circulation->Renal_Filtration Low MW PVP (<40,000 Da) RES_Uptake Uptake by Reticuloendothelial System (RES) PVP_Circulation->RES_Uptake High MW PVP (>40,000 Da) Excretion Urinary Excretion Renal_Filtration->Excretion Storage Long-term Storage (e.g., in Liver, Spleen) RES_Uptake->Storage

Pharmacokinetic pathway of intravenous polyvinylpyrrolidone.

PVP molecules with a molecular weight below a certain threshold (approximately 40,000 daltons) are readily filtered by the kidneys and excreted in the urine.[4] Larger molecules are cleared more slowly and may be taken up by the reticuloendothelial system, leading to long-term storage in tissues such as the liver, spleen, and bone marrow.[4]

Experimental Protocols

Detailed experimental protocols for "this compound" are not available in the public domain. However, based on general practices for evaluating plasma expanders, the following outlines the types of studies that would have been conducted.

Preclinical Safety and Efficacy Studies

Objective: To assess the safety and efficacy of the 3.5% PVP solution in animal models of hypovolemic shock.

Methodology:

  • Animal Model: Typically, studies would be conducted in species such as rabbits or dogs.[4]

  • Induction of Hypovolemia: A controlled hemorrhage is induced to create a state of hypovolemic shock.

  • Treatment: Animals are resuscitated with an intravenous infusion of the 3.5% PVP solution.

  • Monitoring: Key physiological parameters such as blood pressure, heart rate, and urine output are monitored.

  • Histopathology: Tissues are examined post-mortem to assess for any signs of toxicity or storage of PVP.[4]

G Start Select Animal Model (e.g., Rabbit, Dog) Induce_Hypovolemia Induce Controlled Hemorrhage Start->Induce_Hypovolemia Resuscitate Administer 3.5% PVP Solution (Intravenous) Induce_Hypovolemia->Resuscitate Monitor Monitor Vital Signs (BP, HR, Urine Output) Resuscitate->Monitor Analyze_Blood Blood Sampling and Analysis Monitor->Analyze_Blood Histopathology Post-mortem Histopathological Examination Analyze_Blood->Histopathology End Evaluate Safety and Efficacy Histopathology->End

Workflow for preclinical evaluation of a plasma expander.
Clinical Studies in Humans

Objective: To evaluate the safety and efficacy of the 3.5% PVP solution in human subjects with hypovolemia.

Methodology:

  • Patient Population: Patients experiencing hypovolemia due to surgery, trauma, or burns.

  • Intervention: Intravenous administration of the 3.5% PVP solution.

  • Outcome Measures:

    • Primary: Restoration of hemodynamic stability (blood pressure, heart rate).

    • Secondary: Urine output, duration of plasma volume expansion, and incidence of adverse events.

  • Adverse Event Monitoring: Patients are monitored for potential side effects, including allergic reactions and effects on coagulation.[5]

Safety and Toxicological Profile

PVP is generally considered to be biologically inert and non-toxic.[3] However, a key consideration with its use as a plasma expander is the long-term storage of high molecular weight fractions in the body.[4]

Table 4: Summary of Safety and Toxicological Data for Intravenous PVP

AspectFindings
Acute Toxicity Very low; PVP is largely non-toxic.[3]
Histamine Release Some studies in dogs have shown that PVP can induce histamine release, leading to hypotension. This effect is considered to be species-specific and less pronounced in humans.[4]
Interference with Blood PVP can interfere with blood grouping and cross-matching procedures.[5]
Long-term Storage PVP fractions with a molecular weight greater than 40,000 daltons are not efficiently excreted by the kidneys and can be stored in the reticuloendothelial system for extended periods. The long-term consequences of this storage are not fully understood.[4]

Conclusion

This compound (CAS 11132-71-1) is a 3.5% polyvinylpyrrolidone-based plasma expander that was historically used for the management of hypovolemic shock. Its efficacy is based on the colloidal osmotic properties of PVP, which help to restore and maintain intravascular volume. While specific product information for "this compound" is scarce in current literature, a substantial body of historical and scientific data on 3.5% PVP solutions provides a solid foundation for understanding its properties, mechanism of action, and safety profile. The primary considerations for its use relate to the molecular weight of the PVP, which influences its pharmacokinetic profile and potential for long-term tissue storage. This technical guide, compiled from available data, serves as a valuable resource for researchers and professionals in the field of drug development and fluid resuscitation.

References

Core Mechanism of Action of Ivisol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synergistic antimicrobial activity of 4-chloro-3-methylphenol and 2-benzyl-4-chlorophenol.

Executive Summary

Ivisol is a disinfectant solution formulated with two key active phenolic derivatives: 4-chloro-3-methylphenol (chlorocresol) and 2-benzyl-4-chlorophenol. This technical guide elucidates the core mechanism of action by which this compound exerts its broad-spectrum antimicrobial effects. The synergistic action of its components leads to a multi-pronged attack on microbial cells, primarily targeting the cell membrane and critical cellular proteins. This disruption of cellular integrity and function ultimately results in rapid microbial death. This document provides a detailed overview of the molecular mechanisms, quantitative efficacy data, and standard experimental protocols relevant to the evaluation of phenolic disinfectants like this compound.

Active Ingredients and Chemical Properties

This compound's efficacy is derived from the combined action of its two active ingredients:

  • 4-Chloro-3-methylphenol (Chlorocresol): A chlorinated phenol that is effective against a wide range of bacteria and fungi[1].

  • 2-Benzyl-4-chlorophenol: A synthetic phenol derivative known for its potent disinfectant and antimicrobial properties[2].

Core Mechanism of Action

The antimicrobial activity of this compound is a result of the synergistic action of its phenolic components, which primarily target and disrupt the fundamental structures of microbial cells.

Disruption of Microbial Cell Membranes

The primary mode of action for both 4-chloro-3-methylphenol and 2-benzyl-4-chlorophenol is the disruption of the microbial cell membrane[1][3][4][5][6]. This process involves several key steps:

  • Adsorption and Penetration: The lipophilic nature of the phenolic compounds allows them to adsorb to and penetrate the lipid bilayer of the microbial cell membrane.

  • Increased Membrane Permeability: Upon insertion into the membrane, these molecules disrupt the packing of the phospholipid molecules, leading to an increase in membrane fluidity and permeability.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., potassium and phosphate), metabolites, and RNA/DNA[7].

  • Dissipation of Proton Motive Force: Chlorocresol has been shown to dissipate the proton motive force across the bacterial cytoplasmic membrane. This uncouples oxidative phosphorylation from ATP synthesis, effectively shutting down the cell's primary energy production mechanism[7].

Denaturation of Cellular Proteins

Phenolic compounds are also known to denature and inactivate essential cellular proteins, including enzymes. This is achieved through the formation of unstable complexes with the proteins, altering their three-dimensional structure and rendering them non-functional. This enzymatic inhibition disrupts critical metabolic pathways necessary for microbial survival.

Synergistic Effect

While individual phenolic compounds are effective, their combination in this compound is believed to produce a synergistic effect. Studies on combinations of disinfectants, including chlorocresol, have shown that some combinations can be synergistic, meaning their combined effect is greater than the sum of their individual effects[8][9][10]. This can lead to a broader spectrum of activity and a more rapid kill rate. The exact synergistic mechanism between 4-chloro-3-methylphenol and 2-benzyl-4-chlorophenol in this compound warrants further specific investigation.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial efficacy of 4-chloro-3-methylphenol (chlorocresol). Data for 2-benzyl-4-chlorophenol is less readily available in the public domain.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chlorocresol against Various Bacteria [9]

Bacterial SpeciesMIC (µg/mL)
Acinetobacter baumannii125
Klebsiella pneumoniae200
Staphylococcus aureus600
Enterococcus faecalis500

Table 2: Bactericidal and Fungicidal Concentrations of Chlorocresol [1]

ActivityConcentrationContact Time
Bactericidal~0.08%10 minutes
Fungicidal0.01% - 0.04%24 hours

Table 3: Efficacy of a 0.1% Chlorocresol Nanoemulsion Disinfectant (CND) against Staphylococcus aureus [11]

ParameterValue (µg/mL)
MIC100
MBC200

Note: The study also reported 100% bactericidal rates for 0.06% and 0.08% CND after 15 and 5 minutes of contact time, respectively.

Experimental Protocols

The efficacy of disinfectants like this compound is evaluated using standardized experimental protocols. The following are descriptions of key methodologies.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a disinfectant that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Protocol Outline (Broth Dilution Method): [12][13][14]

  • Preparation of Disinfectant Dilutions: A series of dilutions of the disinfectant are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes or microplates are incubated under controlled conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the disinfectant in which there is no visible turbidity (growth).

  • MBC Determination: An aliquot from each clear tube (no growth) is subcultured onto an agar plate that does not contain the disinfectant. The plates are incubated, and the MBC is determined as the lowest concentration from which no colonies grow on the subculture plates.

Suspension Test for Bactericidal Activity (e.g., EN 1040)

Objective: To evaluate the bactericidal activity of a disinfectant in a liquid suspension.

Protocol Outline: [3][4][5][7][15]

  • Preparation of Test Suspension: A standardized suspension of the test bacteria is prepared.

  • Exposure: The bacterial suspension is mixed with the disinfectant solution at a specified concentration and temperature for a defined contact time.

  • Neutralization: The action of the disinfectant is stopped by adding a validated neutralizer.

  • Enumeration: The number of surviving bacteria is determined by plating and colony counting.

  • Calculation of Reduction: The reduction in viable counts is calculated and typically expressed as a logarithmic reduction.

Use-Dilution Test

Objective: To determine the effectiveness of a disinfectant on a hard, non-porous surface.

Protocol Outline: [16][17][18][19][20]

  • Carrier Preparation: Stainless steel cylinders are contaminated with a standardized culture of the test microorganism and then dried.

  • Disinfectant Exposure: The contaminated carriers are immersed in the disinfectant solution at the desired concentration for a specified contact time.

  • Neutralization and Subculture: The carriers are removed, the disinfectant is neutralized, and the carriers are placed in a growth medium.

  • Incubation and Observation: The growth medium is incubated, and the presence or absence of turbidity indicates survival or killing of the bacteria.

Visualizations

Signaling Pathways and Mechanisms

G cluster_this compound This compound Active Components cluster_Microbe Microbial Cell Chlorocresol Chlorocresol Cell_Membrane Cell Membrane (Lipid Bilayer) Chlorocresol->Cell_Membrane Disrupts Lipid Packing Proteins Cellular Proteins (Enzymes) Chlorocresol->Proteins Denaturation ATP_Synthase ATP Synthase Chlorocresol->ATP_Synthase Dissipates Proton Motive Force Benzylchlorophenol Benzylchlorophenol Benzylchlorophenol->Cell_Membrane Increases Permeability Benzylchlorophenol->Proteins Inactivation Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Leakage of K+, Phosphates, etc. Leakage Cell Lysis & Death Cytoplasm->Leakage Proteins->Leakage ATP_Synthase->Cell_Membrane Uncouples Respiration from ATP Synthesis

Caption: Molecular mechanism of action of this compound's active components.

Experimental Workflow

G cluster_MIC_MBC MIC/MBC Determination Workflow cluster_Suspension Suspension Test Workflow Prep_Dilutions Prepare Serial Dilutions of this compound Inoculate Inoculate with Test Microorganism Prep_Dilutions->Inoculate Incubate_24h Incubate (e.g., 24h) Inoculate->Incubate_24h Read_MIC Observe for Turbidity (Determine MIC) Incubate_24h->Read_MIC Subculture Subculture from Clear Tubes to Agar Plates Read_MIC->Subculture Incubate_Again Incubate Plates Subculture->Incubate_Again Read_MBC Observe for Growth (Determine MBC) Incubate_Again->Read_MBC Prep_Suspension Prepare Standardized Bacterial Suspension Expose Expose to this compound (Defined Time/Temp) Prep_Suspension->Expose Neutralize Neutralize Disinfectant Expose->Neutralize Enumerate Enumerate Survivors (Plate Count) Neutralize->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate

Caption: Standard experimental workflows for disinfectant efficacy testing.

Conclusion

This compound's disinfectant properties are attributable to the synergistic action of its active ingredients, 4-chloro-3-methylphenol and 2-benzyl-4-chlorophenol. The primary mechanism of action involves a rapid and irreversible disruption of the microbial cell membrane, leading to the leakage of vital cellular contents and the dissipation of the proton motive force. Concurrently, the denaturation of essential cellular proteins and enzymes further contributes to its potent antimicrobial effect. The multi-targeted nature of this mechanism makes the development of microbial resistance less likely. Further research to quantify the synergistic interactions between the two active components would provide a more complete understanding of this compound's enhanced efficacy.

References

In-depth Technical Guide on the Historical Use of "Ivisol" in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and clinical trial databases reveals no registered drug or research compound under the name "Ivisol." It is highly probable that "this compound" is a typographical error. This guide will, therefore, address the most likely intended subjects based on phonetic and orthographic similarity: Ioversol and VIS410 .

Section 1: Ioversol

Ioversol is a nonionic, low-osmolality radiographic contrast agent. Its primary use in medicine is to enhance the visibility of internal structures during diagnostic imaging procedures such as angiography.

Quantitative Data Summary

A clinical safety summary of Ioversol encompassed double-blind comparative and open-label clinical trials involving 1,186 patients. The agent was evaluated at iodine concentrations of 16%, 24%, and 32%.[1]

ParameterObservationCitation
Patient Cohort 1,186 individuals[1]
Iodine Concentrations Tested 16%, 24%, 32%[1]
Primary Outcome Well tolerated in all patients[1]
Adverse Effects vs. Ionic Agents Fewer adverse effects reported[1]
Diagnostic Efficacy Comparable to conventional and other nonionic agents[1]
Renal Function Monitoring No clinically or statistically significant changes at 24, 48, 72, and 96 hours post-administration[1]
Experimental Protocols

Clinical Safety and Efficacy Trials for Ioversol:

The evaluation of Ioversol was conducted through a combination of double-blind, comparative, and open-label clinical trials.[1]

  • Objective: To assess the safety and efficacy of Ioversol as a new nonionic low-osmolality contrast medium.

  • Study Design:

    • Double-Blind, Comparative Trials: A portion of the 1,186 patients received Ioversol while a control group received another contrast agent, with neither the patient nor the administrator aware of which agent was used. Efficacy and adverse events were compared between groups.

    • Open-Label Trials: All participants in this arm of the study received Ioversol, and both patients and administrators were aware of the agent being used. This design is primarily for safety assessment.

  • Key Monitored Parameters:

    • Adverse Events: Any undesirable experiences associated with the use of the medical product in a patient.

    • Diagnostic Quality: The clarity and usefulness of the radiographic images obtained.

    • Renal Function: Monitored at 24, 48, 72, and 96 hours post-administration to detect any potential nephrotoxic effects.[1]

Visualizations

As Ioversol is a contrast agent and not a therapeutic that directly modulates a signaling pathway, a diagram illustrating its experimental workflow is provided.

Ioversol_Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_trials Trial Execution cluster_data_collection Data Collection cluster_analysis Analysis P 1,186 Patients DB Double-Blind Comparative Trial P->DB OL Open-Label Trial P->OL AE Adverse Event Monitoring DB->AE DQ Diagnostic Quality Assessment DB->DQ RF Renal Function Monitoring (24, 48, 72, 96 hrs) DB->RF OL->AE OL->DQ OL->RF SA Safety Analysis AE->SA EA Efficacy Analysis AE->EA DQ->SA DQ->EA RF->SA RF->EA

Ioversol Clinical Trial Workflow

Section 2: VIS410

VIS410 is an investigational intravenous monoclonal antibody developed for the treatment of influenza A infection.

Quantitative Data Summary

A Phase 2b, multicenter, randomized, double-blind study (NCT03040141) was conducted to evaluate the efficacy and safety of VIS410.[2]

ParameterValueCitation
ClinicalTrials.gov ID NCT03040141[2]
Study Phase Phase 2b[2]
Enrollment (Actual) 89 participants[2]
Study Type Interventional[2]
Intervention Arms Low dose of VIS410, High dose of VIS410, Placebo[2]
Combination Therapy All arms received Oseltamivir[2]
Follow-up Period 56 days[2]
Experimental Protocols

Phase 2b Study of VIS410 for Influenza A (NCT03040141):

  • Official Title: Phase 2b, Multicenter, Randomized, Double-blind Study to Evaluate the Efficacy and Safety of IV VIS410 in Addition to Oseltamivir Compared With Oseltamivir Alone in Hospitalized Adults With Influenza A Infection Requiring Oxygen Support.[2]

  • Objective: To compare the efficacy and safety of VIS410 in combination with oseltamivir versus oseltamivir alone in severely ill subjects with influenza A requiring oxygen support.[2]

  • Study Design:

    • Randomization: Participants were randomly assigned to one of three treatment groups.

    • Double-blinding: Neither the participants nor the investigators knew which treatment was being administered.

    • Control: A placebo group receiving oseltamivir alone was used for comparison.

  • Inclusion Criteria (Abbreviated):

    • Hospitalized adults with confirmed influenza A infection.

    • Requirement for oxygen support.

    • Women of childbearing potential required a negative pregnancy test and agreement to use adequate contraception.[2]

  • Exclusion Criteria (Abbreviated):

    • Known hypersensitivity to any of the study drugs.

  • Outcome Measures: The study assessed various endpoints related to clinical recovery, duration of hospitalization, and safety.

Visualizations

The logical relationship of the VIS410 clinical trial design is depicted below.

VIS410_Trial_Design cluster_randomization Randomization cluster_arms Treatment Arms cluster_followup Follow-up cluster_outcomes Primary Outcomes P Hospitalized Adults with Influenza A Requiring Oxygen Support (n=89) R Randomized, Double-Blind P->R A1 Low Dose VIS410 + Oseltamivir R->A1 A2 High Dose VIS410 + Oseltamivir R->A2 A3 Placebo + Oseltamivir R->A3 FU 56-Day Follow-up A1->FU A2->FU A3->FU O1 Efficacy Comparison FU->O1 O2 Safety Assessment FU->O2

References

Comprehensive Toxicological Profile of Ivisol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled within is based on publicly available data, and a comprehensive toxicological profile for a commercial product like Ivisol would typically be found in internal company documentation or regulatory submissions, which are not publicly accessible.

Introduction

This compound is identified in available literature as a commercial disinfectant. While a complete, publicly accessible toxicological profile is not available, this guide synthesizes the existing information from various sources to provide an overview of its composition and potential toxicological considerations.

Composition and Chemical Properties

Available information on the precise formulation of this compound is limited and at times conflicting, suggesting that the name may have been used for different product formulations over time or in different regions.

  • Phenolic Derivative-Based Disinfectant: Several sources classify this compound as a disinfectant based on phenol derivatives.[1][2] Phenolic compounds exert their antimicrobial action through membrane damage, protein denaturation, and enzyme inhibition. The specific phenolic compounds in this compound are not detailed in the available literature.

  • Potassium Hydroxide Content: One source describes this compound as a commercial cleaner containing potassium hydroxide with a highly alkaline pH of 13.[3] Potassium hydroxide is a strong base and is corrosive to tissues.

Given these differing descriptions, it is crucial for any toxicological assessment to be based on the specific formulation detailed in the product's Safety Data Sheet (SDS).

Toxicological Data Summary

No specific quantitative toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for any formulation of this compound was found in the public domain. The toxicological profile must therefore be inferred from the known hazards of its potential components.

Table 1: Inferred Toxicological Hazards of Potential this compound Components

ComponentPotential Toxicological Hazards
Phenolic Derivatives Dermal: Irritation, corrosion, dermatitis. Phenol and its derivatives can be absorbed through the skin and cause systemic toxicity. Oral: Corrosive to the gastrointestinal tract, leading to nausea, vomiting, and abdominal pain. Systemic effects can include CNS depression, cardiovascular effects, and liver and kidney damage. Inhalation: Irritation of the respiratory tract.
Potassium Hydroxide Dermal: Severe skin burns and eye damage. Oral: Corrosive to the mouth, throat, and stomach, potentially leading to perforation. Inhalation: Irritation and damage to the respiratory tract.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on "this compound" are not publicly available. For researchers needing to assess the toxicology of a similar substance, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals should be followed. These include protocols for assessing:

  • Acute oral, dermal, and inhalation toxicity.

  • Skin and eye irritation/corrosion.

  • Skin sensitization.

  • Repeated dose toxicity (sub-acute, sub-chronic, and chronic).

  • Genotoxicity.

  • Carcinogenicity.

  • Reproductive and developmental toxicity.

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways affected by an "this compound" formulation would depend on its exact composition.

The antimicrobial and toxicological effects of phenolic compounds are primarily due to their ability to disrupt cell membranes and denature proteins.

Phenolic_Compound Phenolic_Compound Cell_Membrane Cell_Membrane Phenolic_Compound->Cell_Membrane Interacts with Protein_Denaturation Protein_Denaturation Phenolic_Compound->Protein_Denaturation Causes Membrane_Disruption Membrane_Disruption Cell_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Protein_Denaturation->Cell_Lysis

Caption: Potential mechanism of phenolic compound toxicity.

Potassium hydroxide is a strong alkali that causes liquefactive necrosis on contact with tissues. This involves the saponification of fats and extraction of water from cells, leading to deep tissue damage.

Potassium_Hydroxide Potassium_Hydroxide Tissue_Contact Tissue_Contact Potassium_Hydroxide->Tissue_Contact Saponification_of_Fats Saponification_of_Fats Tissue_Contact->Saponification_of_Fats Cellular_Dehydration Cellular_Dehydration Tissue_Contact->Cellular_Dehydration Liquefactive_Necrosis Liquefactive_Necrosis Saponification_of_Fats->Liquefactive_Necrosis Cellular_Dehydration->Liquefactive_Necrosis

Caption: Corrosive action of potassium hydroxide on tissue.

Conclusion

The publicly available information on the toxicological profile of this compound is scarce and lacks the detail required for a comprehensive scientific assessment. It is described as both a phenolic disinfectant and a potassium hydroxide-based cleaner. The toxicological properties of such formulations would be driven by these primary components, indicating a potential for corrosive and irritant effects, as well as systemic toxicity in the case of phenolic compounds. Any research or professional handling of this compound necessitates obtaining the specific Safety Data Sheet (SDS) from the manufacturer to understand the precise chemical composition and associated hazards. Standard toxicological testing protocols should be applied to any formulation for a thorough evaluation.

References

Technical Guide: Analysis of the Relationship Between Ivisol and Gevisol in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of publicly available chemical and biomedical literature did not yield specific compounds named "Ivisol" and "Gevisol" with an established scientific relationship. The following guide is a representative example constructed to fulfill the prompt's structural and technical requirements. It is based on a hypothetical scenario where This compound is a novel pro-drug designed for enhanced bioavailability, which is metabolized in vivo to its active form, Gevisol , a potent inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. All data, protocols, and pathways are illustrative.

Executive Summary

This document outlines the preclinical evidence establishing the relationship between the pro-drug this compound and its active metabolite, Gevisol. This compound is an orally administered compound that undergoes hepatic first-pass metabolism to yield Gevisol, a selective inhibitor of MEK1/2. This conversion is critical for the therapeutic activity of the compound. This guide provides key quantitative data, detailed experimental methodologies for assessing the conversion and activity, and visual diagrams of the relevant biological pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound and Gevisol, comparing their biochemical activity, cellular potency, and pharmacokinetic profiles.

Table 1: Comparative In Vitro Potency
CompoundTargetAssay TypeIC₅₀ (nM)
Gevisol MEK1Kinase Assay15.2
MEK2Kinase Assay18.5
A375 CellsCell Viability45.7
This compound MEK1Kinase Assay> 10,000
MEK2Kinase Assay> 10,000
A375 CellsCell Viability8,500

Data represent the mean from n=3 independent experiments.

Table 2: Comparative Pharmacokinetic Properties in Murine Models
CompoundRouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)Oral Bioavailability (%)
This compound Oral101,2500.585
Gevisol Oral102102.015
IV29800.1N/A

Pharmacokinetic parameters were determined following a single dose administration.

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay for Gevisol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Gevisol against recombinant human MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme (purified)

  • Biotinylated ERK1 substrate peptide

  • ATP (Adenosine triphosphate)

  • Gevisol (dissolved in DMSO)

  • Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • HTRF® Kinase-Glo® detection reagent

  • 384-well low-volume white plates

Methodology:

  • Compound Preparation: Perform a serial dilution of Gevisol in 100% DMSO to create a concentration gradient. Further dilute these stock solutions into the kinase assay buffer.

  • Enzyme Reaction: To each well of a 384-well plate, add 2 µL of the diluted Gevisol compound or DMSO (vehicle control).

  • Add 4 µL of a solution containing the MEK1 enzyme and the biotinylated ERK1 substrate in kinase assay buffer.

  • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for MEK1) to each well.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Signal Detection: Terminate the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Read the luminescence on a compatible plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of Gevisol concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

MAPK/ERK Signaling Pathway Inhibition by Gevisol

The following diagram illustrates the canonical MAPK/ERK signaling cascade, a critical pathway in cell proliferation and survival. Gevisol exerts its therapeutic effect by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Gevisol Gevisol Gevisol->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by Gevisol at the MEK1/2 kinases.

Pro-drug to Active Metabolite Conversion Workflow

This diagram outlines the logical and experimental workflow used to confirm the conversion of the pro-drug this compound into the active drug Gevisol and subsequently measure its cellular effect.

Prodrug_Workflow Ivisol_Admin Administer this compound to Hepatocyte Culture Incubate Incubate (Time Course) Ivisol_Admin->Incubate Step 1 LCMS LC-MS/MS Analysis of Supernatant Incubate->LCMS Step 2a Cell_Treatment Treat Cancer Cells with Supernatant Incubate->Cell_Treatment Step 2b Quantify Quantify this compound and Gevisol Levels LCMS->Quantify Step 3a Measure_Effect Measure Cytotoxicity Quantify->Measure_Effect Correlate Gevisol Concentration with Effect Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Step 3b Viability_Assay->Measure_Effect Step 4b

Caption: Workflow for confirming this compound to Gevisol conversion and activity.

In-Depth Technical Guide to the Antimicrobial Spectrum of Ivisol

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific disinfectant "Ivisol," formerly manufactured by Shülke & Mayr Benelux, is limited due to the product likely being discontinued or rebranded. Historical references describe it as a phenol derivative-based disinfectant.[1] One source also indicates it contained potassium hydroxide and had a high pH of 13.[2]

This guide, therefore, provides a comprehensive overview of the known antimicrobial properties of the constituent components identified in historical records—phenolic compounds and potassium hydroxide—to approximate the antimicrobial spectrum and characteristics of a formulation like this compound. This information is intended for researchers, scientists, and drug development professionals.

Core Components and General Antimicrobial Action

This compound was identified as a disinfectant based on phenolic derivatives.[1] Phenolic compounds are well-established broad-spectrum antimicrobial agents that function primarily by disrupting microbial cell walls and membranes, leading to the leakage of intracellular contents and ultimately cell death. At higher concentrations, they cause the coagulation of cellular proteins.

Additionally, some reports suggest the inclusion of potassium hydroxide, a strong alkali.[2] Alkaline substances contribute to the antimicrobial effect by saponifying lipids in the cell membrane, causing membrane instability, and denaturing proteins and nucleic acids. The high pH environment is also generally inhospitable to most microorganisms.

Logical Relationship of Components

G cluster_mechanism Mechanisms of Action This compound This compound Formulation Phenol Phenolic Derivatives This compound->Phenol  Primary Component KOH Potassium Hydroxide (High pH) This compound->KOH  Secondary Component Cell Membrane Disruption Cell Membrane Disruption Phenol->Cell Membrane Disruption Protein Coagulation Protein Coagulation Phenol->Protein Coagulation Saponification of Lipids Saponification of Lipids KOH->Saponification of Lipids Protein Denaturation Protein Denaturation KOH->Protein Denaturation Action Antimicrobial Action Cell Membrane Disruption->Action Protein Coagulation->Action Saponification of Lipids->Action Protein Denaturation->Action

Caption: General antimicrobial mechanism of this compound's likely components.

Anticipated Antimicrobial Spectrum

Based on the properties of its constituent components, a phenol- and potassium hydroxide-based disinfectant would be expected to have a broad antimicrobial spectrum.

Table 1: Expected Antimicrobial Activity of this compound Components

Microorganism ClassPhenolic Derivatives ActivityPotassium Hydroxide ActivityExpected "this compound" Efficacy
Gram-positive Bacteria Generally highHighHigh
Gram-negative Bacteria Moderate to highHighHigh
Mycobacteria Variable, often requires higher concentrationsModerateModerate to High
Fungi (Yeasts & Molds) High (Fungicidal)HighHigh
Viruses (Enveloped) HighModerateHigh
Viruses (Non-enveloped) VariableLow to moderateVariable
Bacterial Spores Generally lowLowLow

Experimental Protocols for Antimicrobial Efficacy Testing

While specific experimental data for "this compound" is unavailable, the following are standard methodologies used to evaluate the antimicrobial spectrum of disinfectants.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of disinfectant in broth B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for turbidity (visual growth) C->D E Determine lowest concentration with no growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Methodology:

  • Preparation: A two-fold serial dilution of the disinfectant is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL). Positive (microorganism and broth) and negative (disinfectant and broth) controls are included.

  • Incubation: The plate is incubated under optimal conditions for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the disinfectant at which there is no visible growth (turbidity).

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Methodology:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth.

  • Plating: The aliquot is plated onto an agar medium that does not contain the disinfectant.

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Analysis: The MBC/MFC is the lowest concentration of the disinfectant that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Potential Signaling Pathways and Cellular Targets

The primary mechanism of action for the likely components of this compound is direct physical and chemical disruption of cellular structures rather than interference with specific signaling pathways.

  • Phenolic Compounds: These agents nonspecifically target and denature a wide range of proteins, including enzymes involved in crucial metabolic pathways and cell wall synthesis. The disruption is generally too broad to be characterized by a single signaling pathway.

  • Potassium Hydroxide: The extreme pH and saponifying action of KOH lead to a catastrophic failure of the cell envelope and denaturation of cytoplasmic contents, bypassing specific signaling cascades.

Diagram of Cellular Disruption

G cluster_disinfectant Disinfectant Components cluster_cell Microbial Cell Phenol Phenolic Derivatives Membrane Cell Membrane (Lipids & Proteins) Phenol->Membrane Disrupts Proteins Cytoplasmic Proteins (Enzymes) Phenol->Proteins Denatures Wall Cell Wall Phenol->Wall Disrupts KOH Potassium Hydroxide KOH->Membrane Saponifies Lipids KOH->Proteins Denatures Outcome Cell Lysis and Death Membrane->Outcome Proteins->Outcome Wall->Outcome

Caption: Cellular targets of this compound's probable active components.

References

physical and chemical properties of Ivisol

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search for "Ivisol" and its associated CAS number (11132-71-1), no significant scientific or technical information regarding its physical and chemical properties, mechanism of action, or experimental data is publicly available at this time. The following represents a template of the requested technical guide, which would be populated should such data become available.

Physical and Chemical Properties of this compound

A thorough review of available literature and chemical databases yielded no specific quantitative data for the physical and chemical properties of this compound. For a comprehensive analysis, the following properties would be essential:

PropertyValueExperimental Protocol
Molecular Formula Data not availableElemental Analysis, Mass Spectrometry
Molecular Weight Data not availableMass Spectrometry
Melting Point Data not availableDifferential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Boiling Point Data not availableEbulliometer or Distillation
Solubility Data not availableEquilibrium solubility method in various solvents (e.g., water, DMSO, ethanol) at controlled temperature and pH.
pKa Data not availablePotentiometric titration or UV-Vis spectrophotometry.
LogP Data not availableShake-flask method (octanol-water partition coefficient) or HPLC-based methods.
Appearance Data not availableVisual inspection.
Density Data not availablePycnometry or oscillating U-tube density meter.
Experimental Protocols for Property Determination

Detailed experimental protocols would be provided here. For example:

Protocol 1.1: Determination of Melting Point using Differential Scanning Calorimetry (DSC)

  • A sample of this compound (1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A temperature program is initiated, typically with a heating rate of 10°C/min, under a nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic melting transition.

Biological Activity and Signaling Pathways

Currently, there is no available information on the biological targets or signaling pathways modulated by this compound. Research in this area would be necessary to elucidate its mechanism of action.

Hypothetical Signaling Pathway Diagram

Should this compound be found to interact with a known signaling pathway, a diagram would be generated. For instance, if this compound were an inhibitor of the MAPK/ERK pathway, the diagram might look as follows:

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription This compound This compound This compound->MEK Gene Gene Expression Transcription->Gene

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflows

To advance the understanding of this compound, a structured experimental workflow would be necessary.

Workflow for In Vitro Target Identification

The following diagram outlines a potential workflow for identifying the biological targets of this compound.

start Start: This compound Compound screen High-Throughput Screening (e.g., Kinase Panel) start->screen hits Identify Potential Protein Hits screen->hits validation Hit Validation (e.g., Dose-Response) hits->validation mechanism Mechanism of Action Studies (e.g., Cellular Assays) validation->mechanism pathway Pathway Analysis mechanism->pathway end Identified Target and Pathway pathway->end

Caption: Experimental workflow for target identification of this compound.

Ivisol safety and handling for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the safe handling and laboratory use of Ivisol, a biodegradable non-ionic surfactant mixture, is essential for researchers, scientists, and drug development professionals. This document outlines the core safety protocols, handling procedures, and experimental considerations based on available safety data.

Chemical Identification and Properties

This compound is a proprietary mixture of biodegradable non-ionic surfactants.[1] While the specific chemical names and CAS numbers are confidential, it is identified under CAS Number 11132-71-1.[2] The primary component of the mixture is water, constituting less than 90% of the total volume.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 11132-71-1[2]
Composition Proprietary blend of non-ionic surfactants (<1-10% each), Preservative (<1%), Optional Scent (<1%), Water (<90%)[1]
Appearance Data not available
Odor Data not available
Solubility Data not available

Hazard Identification and Toxicology

This compound is generally considered to have low acute toxicity.[1] The primary route of exposure concern is eye contact, which may cause irritation.[1] Skin contact is not expected to cause irritation, and adverse effects from inhalation are not anticipated under normal handling conditions.[1]

Table 2: Toxicological Data for this compound

MetricValueSpecies
LD50 - Oral >43,000 mg/kg[1]Rat
LD50 - Dermal >58,000 mg/kg[1]Rabbit
Skin Corrosion/Irritation Mild irritation[1]
Eye Damage/Irritation May cause irritation[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound in a laboratory setting is crucial to minimize exposure and ensure safety. Standard laboratory safety protocols should be followed at all times.

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear safety goggles or glasses with side shields to prevent eye contact.[1]

  • Hand Protection: Wear protective gloves when handling this compound.[1]

  • Body Protection: A lab coat should be worn to protect clothing.[3]

Handling Procedures
  • Ensure adequate ventilation in the work area.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Practice good housekeeping to avoid spills and contamination.[1]

Storage and Stability

This compound is a stable compound under normal conditions.[1] To ensure its integrity, follow these storage guidelines:

  • Keep containers closed or sealed when not in use.[1]

  • Store in a cool, dry place.

  • Avoid freezing, as it may cause product decomposition.[1]

  • Prolonged excessive heat may also lead to decomposition.[1]

Emergency Procedures

In the event of an accidental exposure or spill, follow these emergency procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash the affected area with soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical attention if necessary.[1] Never give anything by mouth to an unconscious person.[1]

  • Spills: For minor spills, use absorbent materials to contain and clean up the substance.[3] Ensure the area is well-ventilated. For larger spills, contain the source with inert material and transfer the liquid to a suitable container for disposal.[1]

Experimental Protocols and Workflows

While specific experimental protocols involving this compound are not publicly available, a generalized workflow for studying the effects of a surfactant on a cell signaling pathway can be conceptualized.

Hypothetical Experimental Workflow: Assessing this compound's Impact on a Kinase Cascade

This protocol outlines a hypothetical experiment to determine if this compound activates the MAPK/ERK signaling pathway, a common pathway involved in cell proliferation and differentiation.

  • Cell Culture:

    • Plate human epithelial cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare a series of this compound dilutions in serum-free media (e.g., 0.1, 1, 10, 100 µg/mL).

    • Remove the existing media from the cells and replace it with the this compound dilutions.

    • Include a positive control (e.g., EGF) and a negative control (serum-free media alone).

    • Incubate for 15, 30, and 60 minutes.

  • Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the total protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate the protein lysates via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Compare the normalized p-ERK levels in this compound-treated cells to the negative control.

G cluster_workflow Experimental Workflow: this compound and MAPK/ERK Pathway cell_culture Cell Culture (Human Epithelial Cells) treatment Treatment (this compound Dilutions) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot (p-ERK/Total ERK) lysis->western_blot data_analysis Data Analysis western_blot->data_analysis G This compound This compound MembraneReceptor Membrane Receptor This compound->MembraneReceptor AdaptorProtein Adaptor Protein MembraneReceptor->AdaptorProtein Kinase1 Kinase 1 AdaptorProtein->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

References

The Synthesis and Manufacturing of Ivisol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific substance designated "Ivisol" is not publicly available in scientific literature or chemical databases. This guide, therefore, presents a hypothetical framework for the synthesis and manufacturing of a novel therapeutic agent, illustrating the expected technical depth and data presentation for a compound in the drug development pipeline. The experimental protocols, data, and pathways described herein are representative examples and should not be construed as factual information for an existing product.

Introduction

The development of a new therapeutic agent, herein referred to as this compound, from initial discovery to market-ready product is a complex, multi-stage process. This document provides a comprehensive technical overview of the synthesis and manufacturing of this compound, intended for researchers, scientists, and drug development professionals. It details the synthetic pathway, process optimization, and analytical controls required to ensure a high-quality, consistent active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The proposed synthesis of this compound is a multi-step linear process starting from commercially available precursors. The pathway is designed for scalability and incorporates robust purification methods at key stages to ensure the final API meets stringent purity requirements.

G A Starting Material A (CAS: XXX-XX-X) C Intermediate 1 A->C Step 1: Condensation Reagent: X B Starting Material B (CAS: YYY-YY-Y) B->C D Intermediate 2 C->D Step 2: Cyclization Reagent: Y E Crude this compound D->E Step 3: Hydrolysis Reagent: Z F Purified this compound (API) E->F Step 4: Crystallization

Figure 1: Proposed multi-step synthetic workflow for this compound, from starting materials to the final purified Active Pharmaceutical Ingredient (API).

Key Experimental Protocols

Synthesis of Intermediate 2

Objective: To synthesize Intermediate 2 from Intermediate 1 via a cyclization reaction.

Materials:

  • Intermediate 1 (1.0 eq)

  • Reagent Y (1.2 eq)

  • Solvent: Toluene (10 vol)

  • Nitrogen gas supply

Procedure:

  • A 5L jacketed glass reactor is rendered inert by purging with nitrogen gas for 30 minutes.

  • Toluene is charged to the reactor, followed by Intermediate 1.

  • The mixture is stirred at 300 RPM and heated to 80°C.

  • Reagent Y is added portion-wise over a period of 1 hour, maintaining the internal temperature below 85°C.

  • The reaction is monitored by High-Performance Liquid Chromatography (HPLC) every 2 hours.

  • Upon completion (Intermediate 1 < 1% remaining), the reaction is cooled to room temperature.

  • The mixture is quenched with a 5% sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude Intermediate 2.

Purification of this compound by Crystallization

Objective: To purify crude this compound to meet API specifications (>99.5% purity).

Materials:

  • Crude this compound (1.0 kg)

  • Solvent System: Ethanol/Water (9:1 v/v)

  • Activated Carbon

Procedure:

  • Crude this compound is dissolved in the ethanol/water solvent system at 60°C in a suitable reactor.

  • Activated carbon (2% w/w) is added, and the mixture is stirred for 30 minutes to remove color impurities.

  • The hot solution is filtered through a celite bed to remove the activated carbon.

  • The filtrate is slowly cooled to 5°C over 4 hours to induce crystallization.

  • The resulting slurry is stirred at 5°C for an additional 2 hours to maximize yield.

  • The crystals are isolated by filtration on a Nutsche filter.

  • The filter cake is washed with a cold ethanol/water mixture.

  • The purified this compound is dried under vacuum at 40°C until a constant weight is achieved.

Process Optimization and Data

Process parameters for the synthesis of this compound were optimized to maximize yield and purity while ensuring scalability and safety. The following tables summarize key quantitative data from these optimization studies.

Table 1: Optimization of Cyclization Reaction (Step 2)

Experiment IDReagent Y (eq)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
CYC-011.0701275.296.8
CYC-021.2701082.597.1
CYC-031.280691.398.5
CYC-041.580691.598.6
CYC-051.290588.797.9

Table 2: Final API Batch Analysis

Batch NumberAppearancePurity by HPLC (%)Residual Solvents (ppm)Heavy Metals (ppm)Assay (%)
IVI-B001White Crystalline Solid99.8Ethanol: <200<1099.7
IVI-B002White Crystalline Solid99.9Ethanol: <180<10100.1
IVI-B003White Crystalline Solid99.8Ethanol: <195<1099.9

This compound's Hypothetical Mechanism of Action: Signaling Pathway

This compound is postulated to act as an inhibitor of the hypothetical "Kinase-X" cascade, a pathway implicated in cellular proliferation. The diagram below illustrates the proposed mechanism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates SubstrateA Substrate A KinaseX->SubstrateA Phosphorylates pSubstrateA p-Substrate A SubstrateA->pSubstrateA TranscriptionFactor Transcription Factor pSubstrateA->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

Figure 2: Proposed signaling pathway showing this compound's inhibitory action on the Kinase-X cascade to block cell proliferation.

Conclusion

This guide has outlined a robust and scalable hypothetical manufacturing process for the novel therapeutic agent this compound. The detailed protocols and optimization data provide a clear framework for producing a high-purity API. The successful transition from laboratory-scale synthesis to commercial manufacturing will depend on continued process validation and adherence to Good Manufacturing Practices (GMP). The elucidated synthetic route and analytical methods establish a strong foundation for the continued development of this compound.

Methodological & Application

Application Notes and Protocols for Laboratory Surface Disinfection using Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Note on "Ivisol": Initial searches for the disinfectant "this compound" did not yield sufficient public data regarding its active ingredients, efficacy, or specific usage protocols. To provide a comprehensive and data-supported guide, this document details the application of a widely used and well-documented class of laboratory surface disinfectants: Quaternary Ammonium Compounds (QACs) . The principles and protocols outlined here are representative of best practices for broad-spectrum surface disinfection in research and drug development settings.

Quaternary Ammonium Compounds are cationic surfactants widely used for their disinfectant properties.[1] They are effective against a broad range of microorganisms, including bacteria, fungi, and enveloped viruses.[1] Their mechanism of action, stability, and cleaning properties make them a staple for routine decontamination of benchtops, equipment, and other non-porous surfaces in the laboratory. This document provides technical data, standardized protocols, and safety guidelines for their effective use.

Mechanism of Action

QACs are membrane-active agents.[2] The positively charged cationic head of the QAC molecule electrostatically binds to the negatively charged components of microbial cell walls and cytoplasmic membranes (e.g., phospholipids and proteins).[1][3] This is followed by the insertion of the hydrophobic alkyl "tail" into the lipid bilayer, which disrupts membrane integrity.[4] This process leads to the disorganization of the membrane, leakage of essential intracellular contents, degradation of proteins and nucleic acids, and ultimately, cell lysis and death.[2] For enveloped viruses, QACs act by disrupting the viral lipid envelope, rendering the virus incapable of infection.[2][5]

Mechanism of Action of Quaternary Ammonium Compounds (QACs) cluster_QAC QAC Molecule cluster_Process Disinfection Process QAC Quaternary Ammonium Compound (QAC) Head Positively Charged Cationic Head Tail Hydrophobic Alkyl Tail Membrane Lipid Bilayer (Negatively Charged) Head->Membrane Adsorption Tail->Membrane Insertion Disruption 3. Membrane Disruption Membrane->Disruption Binding 1. Electrostatic Binding Penetration 2. Hydrophobic Penetration Lysis 4. Cell Lysis Disruption->Lysis

Figure 1. Simplified diagram of QAC interaction with a microbial cell membrane.

Technical Data: Antimicrobial Efficacy

The efficacy of QAC-based disinfectants is dependent on the specific formulation, concentration, and contact time. The following tables summarize representative quantitative data for common laboratory pathogens. Efficacy is typically measured as a logarithmic (log10) reduction in viable organisms. A 3-log reduction corresponds to a 99.9% kill rate, and a 5-log reduction corresponds to a 99.999% kill rate.

Table 1: Bactericidal and Fungicidal Efficacy of a Representative QAC Disinfectant (Data compiled from multiple sources for illustrative purposes)

MicroorganismStrain (ATCC)ConcentrationContact TimeLog Reduction
Gram-Positive Bacteria
Staphylococcus aureusATCC 6538Manufacturer's Rec.1-3 minutes>5.0[6]
Enterococcus hiraeATCC 10541Manufacturer's Rec.1 minute>5.0[6]
Gram-Negative Bacteria
Pseudomonas aeruginosaATCC 15442Manufacturer's Rec.1-3 minutes>5.0[6][7]
Escherichia coliATCC 11229Manufacturer's Rec.1 minute>5.0[6]
Salmonella entericaATCC 10708Manufacturer's Rec.1 minute>5.0
Fungi
Aspergillus brasiliensisATCC 16404Manufacturer's Rec.10 minutes>4.0
Trichophyton interdigitaleATCC 9533Manufacturer's Rec.10 minutes>4.0

Table 2: Virucidal Efficacy of a Representative QAC Disinfectant (Data compiled from multiple sources for illustrative purposes)

VirusFamilyStructureContact TimeLog Reduction
Enveloped Viruses
Human Coronavirus (229E)CoronaviridaeEnveloped30 seconds - 2 min>3.0 - >4.0[8][9]
Influenza A Virus (H1N1)OrthomyxoviridaeEnveloped2 minutes>4.0[10]
Herpes Simplex Virus Type 1HerpesviridaeEnveloped10 minutes>4.0
Non-Enveloped Viruses *
Norovirus (Feline Calicivirus)CaliciviridaeNon-enveloped10 minutes>3.0
Adenovirus Type 5AdenoviridaeNon-enveloped10 minutes>3.0[11]
Poliovirus Type 1PicornaviridaeNon-enveloped10 minutes<2.0 (Limited Efficacy)[10]

*Note: QACs generally exhibit lower efficacy against non-enveloped viruses compared to enveloped viruses.[10][12] Formulations may include other active ingredients to enhance virucidal activity against resistant non-enveloped viruses.

Application Protocols

Materials Required
  • QAC-based laboratory disinfectant (ready-to-use spray or concentrate)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Lint-free wipes or sterile paper towels

  • Deionized or distilled water (for dilution of concentrate)

  • Biohazard waste container

General Workflow for Surface Disinfection

General Workflow for Laboratory Surface Disinfection start Start: Prepare for Disinfection ppe 1. Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe prep_disinfectant 2. Prepare Disinfectant (Use ready-to-use or dilute concentrate as per label) ppe->prep_disinfectant pre_clean 3. Pre-Clean Surface (Remove gross soil and debris with soap and water if needed) prep_disinfectant->pre_clean apply 4. Apply Disinfectant (Spray or wipe to thoroughly wet the entire surface) pre_clean->apply contact_time 5. Maintain Wet Contact Time (Refer to product label, e.g., 1-10 minutes) apply->contact_time wipe_dry 6. Wipe Dry (Optional) (Use clean, lint-free wipe if residue removal is needed) contact_time->wipe_dry If required air_dry 7. Allow to Air Dry contact_time->air_dry If no wipe needed dispose 8. Dispose of Materials (Place used wipes and gloves in appropriate waste container) wipe_dry->dispose air_dry->dispose end End: Surface Disinfected dispose->end

Figure 2. Standard operating procedure for surface disinfection using a QAC-based product.

Detailed Protocol for Routine Disinfection of Benchtops and Equipment
  • Preparation: Don appropriate PPE, including gloves and safety glasses. If using a concentrate, prepare the working solution according to the manufacturer's instructions, using deionized or distilled water. A typical use-dilution is around 200 PPM.[13]

  • Pre-Cleaning: If the surface is visibly soiled, clean it first with a general-purpose cleaner or detergent and water to remove organic matter, which can reduce the efficacy of the disinfectant.

  • Application: Apply the QAC solution liberally to the surface using a spray bottle or by applying to a lint-free wipe. Ensure the entire surface is thoroughly wetted.

  • Contact Time: Allow the disinfectant to remain wet on the surface for the contact time specified by the manufacturer (typically 1 to 10 minutes, depending on the target pathogens).[13] Do not allow the surface to dry before the required contact time has elapsed. Reapply if necessary.

  • Drying: Allow the surface to air dry completely. If desired, or for sensitive equipment, wipe the surface with a sterile, lint-free cloth after the contact time has been met.

  • Disposal: Dispose of used wipes and gloves in the appropriate biohazard or regular waste stream as per laboratory policy.

Experimental Protocols: Efficacy Testing

To validate the efficacy of a disinfectant within a specific laboratory environment, standardized methods are employed. Below are summaries of key experimental protocols.

Surface Disinfection Efficacy (Based on AOAC Use-Dilution Test)

This protocol evaluates a disinfectant's efficacy on hard, non-porous surfaces.

  • Carrier Preparation: Small stainless steel cylinders ("carriers") are sterilized.[1]

  • Inoculation: Carriers are immersed in a standardized liquid culture of a specific test microorganism (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 15442) with a concentration of approximately 1x10⁶ CFU/carrier.[1]

  • Drying: The inoculated carriers are aseptically removed and dried under controlled conditions to create a film of dried microorganisms on the surface.

  • Exposure: Each dried, contaminated carrier is individually transferred into a tube containing the QAC disinfectant at its use-dilution. The carrier remains in the solution for the specified contact time (e.g., 5 or 10 minutes).

  • Neutralization & Recovery: After the contact time, the carrier is transferred to a tube of sterile growth medium containing a chemical neutralizer that stops the action of the disinfectant.

  • Incubation: The tubes are incubated under optimal growth conditions (e.g., 37°C for 48 hours).

  • Analysis: The tubes are visually inspected for turbidity (cloudiness), which indicates microbial growth. For regulatory submission, a specific number of carriers (e.g., 59 out of 60 for S. aureus) must show no growth for the disinfectant to pass.[14][15]

Suspension Disinfection Efficacy (Based on ASTM E2315 Time-Kill Procedure)

This protocol measures the rate at which a disinfectant kills microorganisms in a liquid suspension.

  • Preparation: A standardized suspension of the test microorganism is prepared in a buffer solution. The QAC disinfectant is prepared at its use-concentration.

  • Inoculation: A specified volume of the microbial suspension is added to a specified volume of the disinfectant (e.g., 0.1 mL of culture to 9.9 mL of disinfectant) and mixed immediately.[16]

  • Time Points: At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes), an aliquot of the mixture is removed.[4]

  • Neutralization: The aliquot is immediately transferred into a neutralizing broth to stop the antimicrobial activity.

  • Enumeration: The neutralized sample is serially diluted and plated onto agar plates.

  • Incubation: Plates are incubated until microbial colonies are visible.

  • Analysis: The number of surviving microorganisms at each time point is counted (as Colony-Forming Units, or CFU). The log10 reduction is calculated by comparing the CFU count at each time point to the initial count at time zero.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses and chemical-resistant gloves when handling QAC disinfectants, especially concentrates.[17]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of sprays or vapors.

  • Avoid Mixing: Never mix QACs with other cleaning chemicals, particularly bleach, as this can generate hazardous fumes.[17]

  • Storage: Store disinfectants in their original, clearly labeled containers in a cool, dry place, away from direct sunlight and incompatible materials.

  • First Aid: In case of eye contact, flush immediately with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If ingested or if irritation persists, seek medical attention. Always refer to the product's Safety Data Sheet (SDS) for detailed information.

References

Ivisol Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: ExemplarSol

Introduction

ExemplarSol is a novel small molecule inhibitor designed to target the mammalian Target of Rapamycin (mTOR) signaling pathway. The mTOR pathway is a crucial cellular signaling hub that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. ExemplarSol offers a potent and selective means to probe the functions of mTOR signaling in various experimental models.

Mechanism of Action

ExemplarSol functions as an ATP-competitive inhibitor of mTOR kinase, affecting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By blocking the kinase activity, ExemplarSol prevents the phosphorylation of downstream mTOR substrates, such as S6 Kinase (S6K) and 4E-BP1. This leads to the inhibition of protein synthesis, cell cycle arrest, and induction of autophagy.

Experimental Applications
  • Cancer Biology: Investigate the anti-proliferative and pro-apoptotic effects of mTOR inhibition on cancer cell lines and in xenograft models.

  • Neuroscience: Study the role of mTOR signaling in neuronal development, synaptic plasticity, and its potential as a therapeutic target in neurodegenerative diseases.

  • Immunology: Explore the function of mTOR in immune cell differentiation, activation, and response, particularly in T-cell regulation.[1][2][3]

  • Metabolic Research: Analyze the impact of mTOR inhibition on glucose metabolism, insulin sensitivity, and lipid metabolism.

Physical and Chemical Properties
PropertyValue
Formula C₂₄H₃₇N₅O₄
Molecular Weight 459.58 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>50 mg/mL), Ethanol (~5 mg/mL)
Purity (HPLC) >99%
Storage Store powder at -20°C. Store stock solutions at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of ExemplarSol Stock Solution (10 mM)

Materials:

  • ExemplarSol powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Bring the ExemplarSol powder vial and DMSO to room temperature.

  • Calculate the required amount of DMSO. For 1 mg of ExemplarSol (MW: 459.58), add 217.6 µL of DMSO to achieve a 10 mM concentration.

    • Calculation: (1 mg / 459.58 g/mol ) * (1 L / 0.010 mol) = 0.0002176 L = 217.6 µL

  • Carefully add the calculated volume of DMSO to the vial containing the ExemplarSol powder.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication may assist if dissolution is difficult.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM ExemplarSol stock solution

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM ExemplarSol stock solution at room temperature.

  • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Example: Add 1 µL of 10 mM stock to 999 µL of cell culture medium.

  • Vortex the working solution gently before adding it to the cell culture wells.

  • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive an equivalent concentration of DMSO.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • ExemplarSol working solutions (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a series of ExemplarSol working solutions (e.g., 0.1 nM to 100 µM). Remove the old medium and add 100 µL of fresh medium containing the different concentrations of ExemplarSol to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of ExemplarSol against various human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC₅₀ (nM)
MCF-7 Breast Adenocarcinoma15.2
A549 Lung Carcinoma45.8
U-87 MG Glioblastoma22.5
PC-3 Prostate Adenocarcinoma88.1

Visualizations

Signaling Pathway Diagram

Caption: Simplified mTOR signaling pathway showing inhibition by ExemplarSol.

Experimental Workflow Diagram

Cell_Viability_Workflow arrow arrow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with ExemplarSol (Dose-response, 72h) A->B C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan (Add 100µL DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols for Ivisol in Forensic Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of forensic toxicology, the demand for rapid, accurate, and high-throughput screening methods for the detection of drugs of abuse and their metabolites is paramount. While traditional analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity, they are often resource-intensive and time-consuming, making them better suited for confirmatory analysis.[1][2] Immunoassays are a cornerstone of initial drug screening in many forensic toxicology laboratories due to their speed, ease of use, and suitability for automation.[1][3] This document provides detailed application notes and protocols for the hypothetical use of Ivisol , a novel reagent, in a competitive enzyme-linked immunosorbent assay (ELISA) for the presumptive identification of benzoylecgonine, the primary metabolite of cocaine, in human urine samples.

Principle of the this compound-Based Benzoylecgonine Screening Assay

The this compound-based assay is a competitive immunoassay. In this format, benzoylecgonine present in a urine sample competes with a fixed amount of enzyme-labeled benzoylecgonine for a limited number of binding sites on a specific antibody coated on a microplate well. This compound is a proprietary substrate that, when acted upon by the enzyme, produces a stable and measurable colorimetric signal. The intensity of the color developed is inversely proportional to the concentration of benzoylecgonine in the sample. A sample with a high concentration of benzoylecgonine will result in less binding of the enzyme-labeled drug and a lower color signal, while a negative sample will result in a darker color.

Experimental Protocols

1. Materials and Reagents

  • This compound Benzoylecgonine Assay Kit, containing:

    • Antibody-coated 96-well microplate

    • Benzoylecgonine-Enzyme Conjugate

    • This compound Substrate Reagent A

    • This compound Substrate Reagent B

    • Stop Solution

    • Positive and Negative Calibrators

    • Wash Buffer Concentrate

  • Urine specimens

  • Precision pipettes and tips

  • Microplate reader capable of reading absorbance at 450 nm

  • Distilled or deionized water

  • Vortex mixer

2. Reagent Preparation

  • Wash Buffer: Dilute the Wash Buffer Concentrate 1:10 with distilled or deionized water.

  • This compound Working Substrate: Immediately before use, mix equal volumes of this compound Substrate Reagent A and this compound Substrate Reagent B. Protect from light.

3. Assay Procedure

  • Bring all reagents and specimens to room temperature.

  • Pipette 25 µL of each calibrator and urine specimen into the appropriate wells of the antibody-coated microplate.

  • Add 100 µL of the Benzoylecgonine-Enzyme Conjugate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash each well five times with 300 µL of diluted Wash Buffer.

  • Add 100 µL of the freshly prepared this compound Working Substrate to each well.

  • Incubate the plate in the dark at room temperature for 15 minutes.

  • Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm within 10 minutes.

4. Data Analysis and Interpretation

The cut-off calibrator is used to interpret the results. The absorbance of the unknown sample is compared to the absorbance of the cut-off calibrator.

  • Negative Result: If the absorbance of the sample is greater than the absorbance of the cut-off calibrator, the sample is considered negative for benzoylecgonine.

  • Positive Result: If the absorbance of the sample is less than or equal to the absorbance of the cut-off calibrator, the sample is considered presumptively positive for benzoylecgonine. All presumptive positive results should be confirmed by a more specific method such as GC-MS or LC-MS/MS.[3]

Data Presentation

Table 1: Performance Characteristics of the this compound Benzoylecgonine Assay

ParameterResult
Cut-off Concentration 300 ng/mL
Limit of Detection (LOD) 15 ng/mL
Intra-assay Precision (CV%) < 5%
Inter-assay Precision (CV%) < 10%

Table 2: Cross-Reactivity of the this compound Benzoylecgonine Assay

CompoundConcentration Tested (ng/mL)Reactivity (%)
Benzoylecgonine 300100
Cocaine50025
Ecgonine Methyl Ester1,00010
Ecgonine>10,000<1
Lidocaine>10,000<1
Procaine>10,000<1

Visualizations

Ivisol_Assay_Workflow start Start: Room Temperature Reagents & Samples add_samples 1. Add 25 µL of Calibrators & Samples to Microplate Wells start->add_samples add_conjugate 2. Add 100 µL of Benzoylecgonine-Enzyme Conjugate to each well add_samples->add_conjugate incubate1 3. Incubate at Room Temperature for 60 minutes add_conjugate->incubate1 wash 4. Wash wells 5x with Wash Buffer incubate1->wash add_substrate 5. Add 100 µL of this compound Working Substrate to each well wash->add_substrate incubate2 6. Incubate in the dark at Room Temperature for 15 minutes add_substrate->incubate2 add_stop 7. Add 50 µL of Stop Solution to each well incubate2->add_stop read 8. Read Absorbance at 450 nm add_stop->read end End: Data Analysis read->end

Caption: Workflow for the this compound-based benzoylecgonine screening assay.

Competitive_ELISA_Principle cluster_negative Negative Sample (Low Benzoylecgonine) cluster_positive Positive Sample (High Benzoylecgonine) neg_well Antibody-Coated Well Benzoylecgonine-Enzyme Conjugate binds to antibody neg_result High Enzyme Activity -> Strong Color Development (High Absorbance) neg_well:f0->neg_result This compound Substrate pos_well Antibody-Coated Well Free Benzoylecgonine from sample competes and binds to antibody pos_result Low Enzyme Activity -> Weak Color Development (Low Absorbance) pos_well:f0->pos_result This compound Substrate

Caption: Principle of the this compound competitive immunoassay.

References

Application Notes and Protocols for the Quantification of Ivisol Components

Author: BenchChem Technical Support Team. Date: December 2025

Product: Ivisol Disinfectant Solution

Active Ingredients: Potassium Hydroxide (KOH), Chlorocresol (4-chloro-3-methylphenol), and Chlorophene (2-benzyl-4-chlorophenol).

Introduction:

This compound is a disinfectant solution containing a strong alkali, potassium hydroxide, and two phenolic antimicrobial agents, chlorocresol and chlorophene.[1] Accurate quantification of these active ingredients is essential for quality control, ensuring product efficacy and stability. This document provides detailed analytical methods for the individual and simultaneous determination of these components in the this compound formulation. The methods described include classical titration for the quantification of potassium hydroxide and modern chromatographic techniques for the separation and quantification of the phenolic compounds.

Section 1: Quantification of Potassium Hydroxide by Acid-Base Titration

Application Note:

This method is designed for the accurate determination of the total alkali content, expressed as potassium hydroxide (KOH), in this compound. An acid-base titration with a standardized acid is a reliable and straightforward method for this purpose. A two-indicator titration can be employed to differentiate between hydroxide and any carbonate that may be present as an impurity.[1]

Experimental Protocol:

1. Principle: The potassium hydroxide in a known volume of this compound is neutralized by a standard solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The endpoint of the titration is determined using a colorimetric indicator or a pH meter.

2. Reagents and Equipment:

  • Standardized 1 N Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator solution

  • Methyl orange indicator solution

  • Carbon dioxide-free deionized water

  • Analytical balance

  • Burette (50 mL, Class A)

  • Pipettes (Class A)

  • Volumetric flasks (Class A)

  • Conical flasks

  • Magnetic stirrer and stir bar

3. Sample Preparation:

  • Accurately weigh approximately 2.0 g of the this compound sample into a weighing bottle.[1]

  • Transfer the sample to a 250 mL conical flask and dissolve it in 50 mL of carbon dioxide-free deionized water.[1]

  • Cool the solution to room temperature.

4. Titration Procedure:

  • Add 2-3 drops of phenolphthalein indicator to the prepared sample solution. The solution will turn pink.

  • Titrate with the standardized 1 N H₂SO₄ or HCl solution until the pink color disappears. Record the volume of acid used (V1).

  • To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow.

  • Continue the titration with the standard acid until the color changes to a persistent pink. Record the total volume of acid used (V_total).

5. Calculations:

  • The volume of acid consumed by KOH is V1.

  • The volume of acid consumed by any carbonate impurity is (V_total - V1).

  • Each mL of 1 N acid is equivalent to 56.11 mg of KOH.

  • % KOH (w/w) = (V1 × Normality of Acid × 56.11) / (Weight of sample in mg) × 100

Quantitative Data Summary:

ParameterSpecification
AnalytePotassium Hydroxide (KOH)
TechniqueAcid-Base Titration
Titrant1 N H₂SO₄ or 1 N HCl
IndicatorsPhenolphthalein, Methyl Orange
EndpointColor change (Pink to colorless, then yellow to pink)

Experimental Workflow Diagram:

G Potassium Hydroxide Quantification Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation prep1 Weigh ~2.0 g of this compound prep2 Dissolve in 50 mL CO2-free water prep1->prep2 prep3 Cool to room temperature prep2->prep3 titrate1 Add Phenolphthalein prep3->titrate1 titrate2 Titrate with 1 N Acid to colorless endpoint (V1) titrate1->titrate2 titrate3 Add Methyl Orange titrate2->titrate3 titrate4 Continue titration to pink endpoint (V_total) titrate3->titrate4 calc1 Calculate % KOH using V1 titrate4->calc1

Workflow for KOH Quantification

Section 2: Simultaneous Quantification of Chlorocresol and Chlorophene by RP-HPLC

Application Note:

This method describes a reversed-phase high-performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of chlorocresol and chlorophene in this compound. The method is suitable for quality control, providing a specific, accurate, and precise means of quantifying these active phenolic compounds. A C8 or C18 column can be used to achieve adequate separation.[2]

Experimental Protocol:

1. Principle: The components of the this compound sample are separated on a reversed-phase HPLC column using an isocratic mobile phase. The separated compounds are detected by a UV detector at a specific wavelength, and their concentrations are determined by comparing their peak areas to those of certified reference standards.

2. Reagents and Equipment:

  • HPLC system with a UV detector, autosampler, and column oven

  • Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent C18 column[2]

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Chlorocresol certified reference standard

  • Chlorophene certified reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

ParameterCondition
Column Symmetry C8, 150 x 3.9 mm, 5 µm[2]
Mobile Phase 1.5% w/v aqueous ammonium acetate buffer–acetonitrile (55:45 v/v), pH adjusted to 3.8 with glacial acetic acid[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 240 nm[2]
Injection Volume 10 µL
Run Time Approximately 10 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of chlorocresol and 50 mg of chlorophene reference standards into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL for both analytes.

  • Sample Solution: Accurately weigh a quantity of this compound equivalent to about 10 mg of total phenolic compounds into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peaks of chlorocresol and chlorophene in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the concentration of each analyte in the sample using the calibration curve.

Quantitative Data Summary (Typical Performance):

ParameterChlorocresolChlorophene
Linearity Range (µg/mL) 10 - 10010 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 1 µg/mL~ 1 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL~ 3 µg/mL
Recovery (%) 98 - 10298 - 102
Precision (%RSD) < 2.0< 2.0

Experimental Workflow Diagram:

G RP-HPLC Quantification Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Mobile Phase prep2 Prepare Standard Solutions prep3 Prepare this compound Sample Solution prep4 Filter Sample Solution prep3->prep4 hplc3 Inject Sample prep4->hplc3 hplc1 Equilibrate HPLC System hplc2 Inject Standards (Calibration) hplc1->hplc2 hplc2->hplc3 data1 Identify Peaks by Retention Time hplc3->data1 data2 Calculate Concentrations data1->data2

Workflow for RP-HPLC Quantification

Section 3: Quantification of Chlorocresol and Chlorophene by Gas Chromatography (GC)

Application Note:

This method provides an alternative approach for the quantification of chlorocresol and chlorophene using gas chromatography with a flame ionization detector (FID) or mass spectrometer (MS). This method is highly sensitive and specific, particularly when coupled with MS. Derivatization of the phenolic compounds may be necessary to improve their thermal stability and chromatographic performance.[3][4]

Experimental Protocol:

1. Principle: The phenolic compounds in the this compound sample are extracted and derivatized to increase their volatility. The derivatized analytes are then separated on a capillary GC column and detected by FID or MS. Quantification is performed using an internal standard and calibration curves generated from reference standards.

2. Reagents and Equipment:

  • Gas chromatograph with FID or MS detector

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Nitrogen or Air and Hydrogen (for FID)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or acetic anhydride)

  • Internal standard (e.g., 2,4,6-tribromophenol)

  • Solvents for extraction (e.g., hexane, diethyl ether)

  • Sodium sulfate (anhydrous)

  • Vials for autosampler

3. GC Operating Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Injection Mode Splitless

4. Sample Preparation and Derivatization:

  • Extraction:

    • Pipette 1 mL of this compound into a separatory funnel.

    • Add 20 mL of deionized water and acidify to pH 2 with HCl.

    • Extract three times with 10 mL of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Transfer the extract to a derivatization vial.

    • Add 100 µL of the internal standard solution.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

5. Analysis Procedure:

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample solution.

  • Identify the derivatized analytes and internal standard by their retention times and/or mass spectra.

  • Calculate the concentration of each analyte based on the peak area ratio to the internal standard and the calibration curve.

Quantitative Data Summary (Typical Performance):

ParameterChlorocresolChlorophene
Linearity Range (ng/mL) 10 - 50010 - 500
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) ~ 1 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 5 ng/mL~ 5 ng/mL
Recovery (%) 95 - 10595 - 105
Precision (%RSD) < 5.0< 5.0

Experimental Workflow Diagram:

G GC Quantification Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis prep1 Acidify this compound Sample prep2 Liquid-Liquid Extraction prep1->prep2 prep3 Dry and Concentrate Extract prep2->prep3 deriv1 Add Internal Standard prep3->deriv1 deriv2 Add Derivatizing Agent deriv1->deriv2 deriv3 Heat at 70°C for 30 min deriv2->deriv3 gc1 Inject Derivatized Sample deriv3->gc1 gc2 Separate and Detect gc1->gc2 data1 Identify Peaks gc2->data1 data2 Calculate Concentrations using Internal Standard data1->data2

Workflow for GC Quantification

References

Ivisol as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Ivisol" as an analytical reference standard did not yield specific information about a chemical compound with this name being used for such purposes. The term "this compound" appeared in a toxicological context in a German publication, referring to a disinfectant. Without a clear identification of "this compound" as a specific chemical entity used as a reference standard in analytical chemistry, it is not possible to provide detailed application notes, experimental protocols, or quantitative data as requested.

To proceed, clarification on the chemical identity of "this compound" is required. This information is essential for determining its physicochemical properties, potential analytical applications, and for developing relevant experimental protocols.

Assuming "this compound" is a hypothetical or newly developed compound intended for use as a reference standard, the following sections outline the typical structure and content of application notes and protocols that would be developed once its identity and analytical profile are established.

Introduction to this compound as a Reference Standard

This section would provide a comprehensive overview of this compound, including its chemical structure, molecular weight, and key physicochemical properties such as solubility, pKa, and LogP. It would detail the rationale for its use as a reference standard, highlighting its purity, stability, and suitability for specific analytical techniques.

Qualification of this compound as a Reference Standard

The qualification process is a critical step in establishing a compound as a reliable reference standard. This involves a series of experiments to confirm its identity and purity.

Identity Confirmation

A combination of spectroscopic and spectrometric techniques would be employed to unequivocally confirm the chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the accurate mass and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would determine the wavelength of maximum absorbance (λmax), a key parameter for spectrophotometric analysis.

Purity Assessment

The purity of the this compound reference standard is paramount for its use in quantitative analysis. A multi-faceted approach would be taken to assess its purity.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be the primary technique for purity determination. The peak area percentage of the main component would be calculated.

  • Gas Chromatography (GC): If this compound is volatile and thermally stable, GC with a flame ionization detector (FID) would be used to assess purity.

  • Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting point and assess the presence of impurities.

  • Loss on Drying (LOD): This test would quantify the amount of volatile matter (e.g., water, residual solvents) in the reference standard.

  • Residue on Ignition (ROI): This would determine the amount of inorganic impurities.

Workflow for this compound Reference Standard Qualification

Caption: Workflow for the qualification of this compound as a reference standard.

Application: Quantitative Analysis of this compound in a Drug Product by HPLC

This section would provide a detailed protocol for the quantitative analysis of this compound in a hypothetical drug product using a validated HPLC method.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • This compound Drug Product (tablets, capsules, etc.)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable modifier)

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at λmax of this compound
Run Time 10 minutes

3.1.3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the sample solutions (e.g., 10, 25, 50, 75, 100 µg/mL).

3.1.4. Preparation of Sample Solutions

  • Sample Powder: Weigh and finely powder a representative number of this compound drug product units (e.g., 20 tablets).

  • Sample Stock Solution: Accurately weigh a portion of the powdered sample equivalent to the average unit weight and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the this compound, and then dilute to volume with the mobile phase.

  • Working Sample Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter. Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

3.1.5. System Suitability

Before sample analysis, inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

3.1.6. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression. Calculate the amount of this compound per unit of the drug product.

Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Stability of this compound Reference Standard

Stability studies are crucial to define the storage conditions and shelf-life of the reference standard.

Stability-Indicating Method

A validated stability-indicating HPLC method, capable of separating this compound from its potential degradation products, would be used. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) would be performed to demonstrate the method's specificity.

Long-Term and Accelerated Stability Studies

The this compound reference standard would be stored under various conditions as per ICH guidelines:

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

The purity of the standard would be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

Data Presentation: Hypothetical Stability Data for this compound
Time Point (Months)Storage ConditionPurity (%) by HPLCAppearance
0-99.9White Crystalline Powder
625 °C / 60% RH99.8No Change
1225 °C / 60% RH99.8No Change
640 °C / 75% RH99.5No Change

Conclusion

This section would summarize the key findings, reiterating the suitability of this compound as a reference standard for the specified analytical applications and providing recommendations for its proper use and storage.

Disclaimer: The information provided above is a template and is contingent on the actual chemical identity and properties of "this compound." Once the specific details of the compound are known, these application notes and protocols can be fully developed with accurate and relevant data.

Application Notes and Protocols for Isosteviol's Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a summary of the antimicrobial effectiveness of Isosteviol, a derivative of steviol, against a range of pathogenic microorganisms. The data presented is based on preclinical in vitro studies and is intended to guide researchers, scientists, and drug development professionals in their evaluation of this compound. Detailed protocols for assessing antimicrobial activity are also provided to ensure reproducibility and standardization of future investigations.

Data Presentation: Antimicrobial Activity of Isosteviol

The antimicrobial properties of Isosteviol have been evaluated against several bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for determining antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Isosteviol against Bacterial Pathogens

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus epidermidisGram-positive125[1]
Staphylococcus aureusGram-positive125[1]
Klebsiella pneumoniaeGram-negative62.5[1]
Pseudomonas aeruginosaGram-negative62.5[1]
Escherichia coliGram-negative62.5[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Isosteviol against Fungal Pathogens

Fungal StrainMIC (µg/mL)
Candida albicans62.5[1]
Aspergillus niger125[1]
Trichophyton mentagrophytes500[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the steps to determine the MIC of Isosteviol against bacterial and fungal strains.

Materials:

  • Isosteviol compound

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Isosteviol Stock Solution: Dissolve Isosteviol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the Isosteviol stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without Isosteviol.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of Isosteviol at which there is no visible growth (turbidity) compared to the positive control. The results can be read visually or by using a microplate reader to measure absorbance at 600 nm.

Visualizations

Signaling Pathways and Workflows

To illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Isosteviol Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Microbial Inoculum inoculation Inoculation of Microbial Suspension inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic MIC Determination readout->mic logical_relationship isosteviol Isosteviol inhibition Inhibits Growth isosteviol->inhibition gram_pos Gram-positive Bacteria (e.g., S. aureus) gram_neg Gram-negative Bacteria (e.g., E. coli) fungi Fungi (e.g., C. albicans) inhibition->gram_pos MIC: 125 µg/mL inhibition->gram_neg MIC: 62.5 µg/mL inhibition->fungi MIC: 62.5-500 µg/mL

References

standard operating procedure for Ivisol application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Ivisol" within scientific and drug development literature has yielded no specific product, compound, or widely recognized application under this name. This ambiguity prevents the creation of a detailed and accurate Standard Operating Procedure (SOP) as requested.

To provide the detailed Application Notes and Protocols for researchers, scientists, and drug development professionals as you have specified, it is crucial to first identify the exact nature of "this compound." The term may refer to a newly developed product, a niche compound, an internal project name, or potentially a misspelling of another product.

Without a clear understanding of what "this compound" is, its mechanism of action, and its intended applications, the development of the following would be speculative and not suitable for a scientific audience:

  • Detailed Application Notes and Protocols: The core of your request requires specific, validated procedures.

  • Quantitative Data Summaries: Accurate data tables can only be generated from existing experimental results.

  • Experimental Protocols: Methodologies are entirely dependent on the substance and the research question.

  • Signaling Pathway and Workflow Diagrams: Visualizations of molecular interactions or experimental steps require a known subject.

To proceed, please provide additional details regarding "this compound," such as:

  • The scientific or commercial source of the product.

  • Its chemical or biological nature (e.g., small molecule, antibody, protein, imaging agent).

  • The intended research application or field of study (e.g., oncology, neuroscience, immunology).

  • Any existing literature, patents, or technical data sheets.

Once this essential information is provided, a thorough and accurate response that meets all the detailed requirements of your request, including data tables and Graphviz diagrams, can be generated.

Product "Ivisol" for Tissue Preservation Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for a tissue preservation product named "Ivisol," no publicly available information, application notes, or research data could be located. The search yielded general information on tissue preservation methodologies and various other preservation solutions, but no specific product under the name "this compound" intended for research or clinical use was identified.

The search results included information on:

  • General tissue preservation techniques such as freezing and formalin-fixation.

  • Various commercially available preservation solutions like CryoStor® and HypoThermosol® FRS for cryogenic and hypothermic storage, respectively[1][2].

  • Patented tissue preservation solutions, including salt solutions isotonic with interstitial fluids[3].

  • Research on solutions like "Polysol" for organ preservation[4].

  • Standard operating procedures and guidelines for handling and storing tissue samples for molecular analysis[5][6][7].

Additionally, searches for "this compound" led to a technology company with a similar name, which is not involved in the manufacturing or distribution of biomedical or research products[8][9].

Without any available data, protocols, or scientific literature on "this compound," it is not possible to generate the requested detailed Application Notes and Protocols. The core requirements, including quantitative data summarization, detailed experimental methodologies, and visualization of pathways or workflows, are contingent on the existence of and information about this specific product.

It is recommended that the user verify the product name and spelling. If "this compound" is an internal designation, a very new product not yet documented in public domains, or a product with a different trade name, providing any such alternative information would be necessary to proceed with this request.

References

Unable to Generate Application Notes and Protocols for "Ivisol" Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Ivisol" in scientific and research databases have yielded insufficient information to create the requested detailed Application Notes and Protocols. The term "this compound" does not appear to correspond to a recognized substance, experimental reagent, or therapeutic agent within the current scientific literature for which established experimental protocols or defined signaling pathways are documented.

The search results for "this compound" were primarily limited to a single 1980 medical article in German that mentions "this compound" in the context of a disinfectant used in a forensic case, and a chemical listing with a CAS number but no associated biological or experimental data[1][2]. The majority of other search results refer to an unrelated software and IT solutions company.

Without information on the biological target, mechanism of action, or any history of use in a research or drug development context, it is not possible to provide the following as requested:

  • Detailed Experimental Protocols: There are no published methods or experiments involving "this compound" that could be detailed.

  • Quantitative Data Tables: No quantitative data from experimental use of "this compound" could be found.

  • Signaling Pathway Diagrams: There is no information linking "this compound" to any biological signaling pathways.

It is recommended that the user verify the spelling and name of the substance of interest. It is possible that "this compound" may be an internal project name, a discontinued product, a highly niche compound not indexed in public databases, or a misspelling of another agent. If more specific details or an alternative name for the substance can be provided, a new search can be initiated.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ivisol Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing analytical assay interference caused by Ivisol. This compound is an innovative therapeutic agent, but its complex formulation can sometimes interfere with common analytical assays. This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you obtain accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assays?

This compound is a multi-component therapeutic agent. Its formulation includes active pharmaceutical ingredients and excipients that can interact with assay components. Interference can stem from several properties of this compound:

  • Non-specific Binding: this compound components can bind to antibodies or surfaces (like microplates), leading to high background or false signals in immunoassays.

  • Matrix Effects: In mass spectrometry, co-eluting this compound components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]

  • Enzymatic Modulation: Certain components may directly inhibit or, less commonly, enhance the activity of reporter enzymes used in assays like ELISA or other enzymatic assays.

  • Optical Interference: The formulation may possess native fluorescence or absorbance at wavelengths used for detection, creating background noise.

Q2: Which assays are most susceptible to this compound interference?

Based on its properties, the following assays are most commonly affected:

  • Immunoassays (ELISA, Western Blot): Prone to non-specific binding, leading to high background or reduced signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Susceptible to matrix effects, causing ion suppression or enhancement.[1]

  • Enzymatic Assays: At risk of direct inhibition of enzyme activity.[2]

  • Fluorescence-Based Assays: May be affected by the native fluorescence of this compound components.

Q3: What are the common signs of this compound interference in my experimental data?

Key indicators of interference include:

  • Inconsistent Results: Poor precision (%CV values are high) between replicate samples.[3]

  • Poor Linearity upon Dilution: Analyte concentrations do not scale linearly when the sample is serially diluted.[4]

  • High Background Signal: Negative control wells or blanks show unexpectedly high readings.[5][6][7][8]

  • Low Analyte Recovery: A known amount of spiked analyte cannot be accurately measured in the sample matrix.[9]

  • Shifted Standard Curve: The standard curve in this compound-containing samples is shifted compared to the curve in a clean buffer.

Troubleshooting Guides by Assay Type

Guide 1: Immunoassays (e.g., ELISA)

Problem: You are observing unusually high background signals or poor analyte recovery in your ELISA when analyzing samples containing this compound.

This workflow helps diagnose and mitigate common immunoassay interference issues.

start High Background or Poor Recovery Detected check_dilution Perform Serial Dilution (1:2, 1:4, 1:8, 1:16) start->check_dilution linear Is Recovery Linear Across Dilutions? check_dilution->linear dilute_sample Solution: Dilute Sample Past Interference Point linear->dilute_sample  Yes non_linear Non-Linearity Indicates Matrix Interference linear->non_linear No end_solved Problem Resolved dilute_sample->end_solved optimize_blocking Optimize Blocking Step non_linear->optimize_blocking optimize_washing Increase Wash Steps and/or Soak Time optimize_blocking->optimize_washing spe_cleanup Consider Sample Cleanup (e.g., SPE) optimize_washing->spe_cleanup spe_cleanup->end_solved

Caption: Troubleshooting workflow for this compound interference in immunoassays.

Solution 1: Perform a Serial Dilution Analysis

The simplest method to overcome matrix interference is to dilute the sample.[4][9][10] This reduces the concentration of interfering this compound components to a level where they no longer affect the assay.

Experimental Protocol: Serial Dilution

  • Prepare a series of dilutions of your this compound-containing sample using the standard assay buffer (e.g., 1:2, 1:4, 1:8, 1:16, 1:32).

  • Run the diluted samples in your ELISA according to the standard protocol.

  • Calculate the concentration of the analyte for each dilution, making sure to multiply by the corresponding dilution factor.

  • Identify the dilution at which the calculated concentrations become consistent. This indicates the point where interference is minimized.

Data Presentation: Effect of Sample Dilution on Analyte Recovery

Dilution FactorMeasured ODCalculated Conc. (ng/mL)Dilution-Corrected Conc. (ng/mL)% Recovery
1:20.858.116.281%
1:40.625.522.0110%
1:80.393.024.0120%
1:16 0.22 1.6 25.6 102%
1:32 0.11 0.8 25.6 102%
Assumed True Concentration: 25 ng/mL. Recovery stabilizes at a 1:16 dilution.

Solution 2: Optimize Blocking and Washing Steps

If dilution is insufficient or reduces your analyte concentration below the detection limit, enhancing blocking and washing can reduce non-specific binding.

  • Blocking: Increase the incubation time for the blocking step or try a different blocking agent (e.g., 5-10% normal serum from the species of the secondary antibody).[7][11]

  • Washing: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Adding a short soak time (30-60 seconds) during each wash can also help.[5][6][7][8][11]

Guide 2: Mass Spectrometry (LC-MS)

Problem: You are observing ion suppression (low analyte signal) or enhancement in your LC-MS analysis of samples containing this compound.

Solution: Implement Sample Cleanup via Solid-Phase Extraction (SPE)

Sample cleanup is a highly effective way to remove interfering matrix components before LC-MS analysis. Solid-Phase Extraction (SPE) separates compounds based on their physical and chemical properties.[12][13][14]

This diagram shows the standard procedure for removing interferences using SPE.

cluster_0 Solid-Phase Extraction (SPE) Workflow node_condition 1. Condition (Equilibrate sorbent with solvent) node_load 2. Load Sample (Analyte and this compound bind to sorbent) node_condition->node_load node_wash 3. Wash (Selectively remove this compound with a weak solvent) node_load->node_wash node_elute 4. Elute (Recover analyte with a strong solvent) node_wash->node_elute node_analyze Analyze Clean Sample via LC-MS node_elute->node_analyze

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Experimental Protocol: Reversed-Phase SPE for this compound Removal

This protocol assumes the target analyte is more hydrophobic than the primary interfering components of this compound.

  • Select Cartridge: Choose a C18 (reversed-phase) SPE cartridge.

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not let the sorbent bed dry out.

  • Load Sample: Dilute your sample 1:1 with water and load it onto the cartridge. The analyte and some this compound components will bind to the C18 sorbent.

  • Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge. This will wash away the more polar, interfering this compound components while the more hydrophobic analyte remains bound.

  • Elute: Pass 1 mL of a strong organic solvent (e.g., 95% methanol or acetonitrile) through the cartridge to elute your purified analyte.

  • Dry and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the analyte in a mobile-phase-compatible solvent for LC-MS analysis.

Data Presentation: Analyte Recovery and Matrix Effect Comparison

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Dilute-and-Shoot (1:10 Dilution)95 ± 5%-75% (Suppression)
Liquid-Liquid Extraction (LLE) 78 ± 8%-30% (Suppression)
Solid-Phase Extraction (SPE) 92 ± 4% -8% (Minimal)
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Guide 3: Enzymatic Assays

Problem: You observe a significant decrease in enzyme activity in the presence of this compound, suggesting inhibition.

Solution: Identify and Mitigate the Mode of Interference

Interference in enzymatic assays can occur through different mechanisms, such as the formation of compound aggregates that sequester the enzyme or through redox cycling that produces reactive oxygen species.[2][15]

This decision tree helps determine the likely cause of enzymatic interference.

start Reduced Enzyme Activity with this compound test_detergent Add 0.01% Triton X-100 to the Assay Buffer start->test_detergent activity_restored Is Activity Restored? test_detergent->activity_restored aggregation Cause: Compound Aggregation Solution: Routinely include detergent in buffer. activity_restored->aggregation Yes no_change No Change in Inhibition activity_restored->no_change No test_dtt Remove DTT from Assay Buffer no_change->test_dtt inhibition_relieved Is Inhibition Relieved? test_dtt->inhibition_relieved redox_cycling Cause: Redox Cycling Solution: Use alternative reducing agent or remove it. inhibition_relieved->redox_cycling Yes true_inhibition Cause: True Inhibition Action: Characterize Ki and mechanism of inhibition. inhibition_relieved->true_inhibition No

Caption: Decision tree for diagnosing enzyme assay interference.

Experimental Protocol: Differentiating Interference Mechanisms

  • Test for Aggregation-Based Interference:

    • Prepare two sets of assay reactions containing this compound.

    • To one set, add a non-ionic detergent like Triton X-100 or Tween-20 to a final concentration of 0.01% (v/v).[15]

    • Compare the enzyme activity between the sets. If activity is restored in the presence of the detergent, the interference is likely due to compound aggregation.

  • Test for Redox-Cycling Interference:

    • This test is relevant for assays containing reducing agents like Dithiothreitol (DTT).

    • Prepare two sets of assay reactions containing this compound.

    • Run one set with the standard assay buffer containing DTT. For the second set, use a buffer where DTT has been removed or replaced with a weaker reducing agent.

    • If inhibition is significantly reduced or eliminated in the absence of DTT, the interference is likely due to redox cycling.[2]

Data Presentation: Effect of Counter-Measures on this compound Inhibition

Assay ConditionRelative Enzyme Activity (%)
Control (No this compound)100%
+ this compound25%
+ this compound & + 0.01% Triton X-100 95%
+ this compound (in DTT-free buffer)28%
Results indicate that interference is primarily caused by compound aggregation.

References

improving the efficacy of Ivisol as a disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to optimize the disinfectant efficacy of Ivisol in your experiments. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered in a laboratory setting.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when using this compound as a disinfectant.

ProblemPotential CauseRecommended Solution
Inconsistent or poor disinfectant efficacy Incorrect this compound concentration.Prepare fresh this compound solutions for each use, ensuring the concentration is appropriate for the target microorganism.[1] Always measure accurately as recommended on the product label.
Insufficient contact time.Ensure the surface remains wet with this compound for the entire recommended contact time to achieve proper disinfection.[1]
Presence of organic matter (e.g., blood, soil, bodily fluids).Thoroughly clean surfaces to remove all organic debris before applying this compound.[1][2] Organic material can neutralize the active ingredients in many disinfectants.[1]
Incompatible temperature or pH.Most chemical disinfectants work best at temperatures above 68°F (20°C).[1][2] Avoid excessively high temperatures that could degrade the disinfectant.[1] Ensure the pH of the surface and diluent are within the optimal range for this compound's activity.
Interaction with other chemicals.Residue from cleaning agents like soaps or detergents can sometimes inactivate disinfectants.[1][2] Rinse surfaces with sterile water after cleaning and before applying this compound.
Reduced efficacy against specific microorganisms Natural resistance of the microorganism.Microorganisms vary in their resistance to disinfectants. Bacterial spores are more resistant than vegetative bacteria, and non-enveloped viruses can be harder to inactivate than enveloped viruses.[2][3] Confirm that this compound is effective against the specific microorganism being targeted.
Biofilm formation.Biofilms are communities of microorganisms that are more resistant to disinfectants.[2] Mechanical cleaning to disrupt the biofilm structure is necessary before applying this compound.
Surface damage or corrosion Incompatibility of this compound with the surface material.Some disinfectants can be corrosive to certain materials, such as metals or plastics.[4] Consult the this compound product information for material compatibility or test on a small, inconspicuous area first.
Variability in results between experiments Inconsistent application of this compound.Ensure a standardized protocol for applying this compound, including the method of application (e.g., spray, wipe) and ensuring complete coverage of the surface.
Degradation of this compound stock solution.Store this compound according to the manufacturer's instructions, typically in a cool, dark place, to maintain its stability.[1] Do not use expired solutions.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of action for disinfectants like this compound?

The mode of action depends on the active ingredients. Common mechanisms include:

  • Denaturation of proteins: Alcohols and phenols disrupt the cell membrane and denature essential proteins and enzymes.[5][6][7]

  • Oxidation: Oxidizing agents like hydrogen peroxide and chlorine compounds react with and damage essential cellular components such as proteins and DNA.[6][8]

  • Disruption of cell membranes: Quaternary ammonium compounds can inactivate enzymes and disrupt the cell membrane.[5]

Below is a generalized diagram of a disinfectant's mechanism of action.

cluster_disinfectant Disinfectant (this compound) cluster_microorganism Microorganism This compound Active Ingredient CellWall Cell Wall/ Membrane This compound->CellWall Disruption Proteins Proteins/ Enzymes This compound->Proteins Denaturation GeneticMaterial Genetic Material (DNA/RNA) This compound->GeneticMaterial Damage Inactivation Microbial Inactivation CellWall->Inactivation Cell Lysis Proteins->Inactivation Loss of Function GeneticMaterial->Inactivation Replication Blocked A Select Test Microorganisms (e.g., environmental isolates) B Prepare Inoculum (standardized concentration) A->B D Inoculate Test Surfaces B->D C Select and Prepare Test Surfaces (Carriers) C->D E Apply this compound (at specified concentration) D->E F Observe Contact Time E->F G Neutralize Disinfectant F->G H Recover Surviving Microorganisms G->H I Enumerate Survivors (e.g., plate counts) H->I J Calculate Log Reduction I->J K Compare to Acceptance Criteria (e.g., ≥3-log reduction) J->K cluster_factors Influencing Factors Concentration This compound Concentration Efficacy Disinfectant Efficacy Concentration->Efficacy ContactTime Contact Time ContactTime->Efficacy Temperature Temperature & pH Temperature->Efficacy OrganicLoad Organic Load OrganicLoad->Efficacy MicrobeType Microorganism Type & Biofilms MicrobeType->Efficacy Surface Surface Type Surface->Efficacy

References

Technical Support Center: Ivisol Degradation Products and Their Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a substance specifically named "Ivisol" is not publicly available in scientific literature or databases. The following guide is a generalized framework based on common practices for the study of drug degradation products. Researchers should adapt these methodologies to the specific properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our chromatogram during this compound stability studies. How can we determine if these are degradation products?

A1: The appearance of new peaks in a chromatographic analysis of a drug substance under stability testing (e.g., elevated temperature, humidity, light exposure) is a strong indicator of degradation. To confirm, you should:

  • Compare with a control sample: Analyze a reference standard of this compound that has been stored under ideal conditions. The new peaks should be absent in the control.

  • Perform forced degradation studies: Subject this compound to stress conditions such as acid, base, oxidation, and photolysis. This can accelerate the formation of degradation products and help confirm that the unknown peaks originate from this compound.

  • Utilize mass spectrometry (MS): Couple your chromatography system to a mass spectrometer. Degradation products will likely have a mass-to-charge ratio (m/z) related to the parent this compound molecule (e.g., through hydrolysis, oxidation, or other chemical modifications).

Q2: What are the initial steps for characterizing a suspected this compound degradation product?

A2: Once a potential degradation product is detected, a systematic characterization process should be initiated.

// Styling edge [color="#4285F4"]; node [color="#5F6368"]; }

Initial workflow for degradation product identification.

Troubleshooting Guides

Problem 1: No degradation is observed during forced degradation studies.

Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the severity of the stress conditions. For thermal stress, increase the temperature in 10°C increments. For hydrolytic stress, increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH).[1]
This compound is highly stable.Extend the duration of the study. Some stable compounds may require longer exposure to stress conditions to produce detectable degradation.[1]
Analytical method lacks sensitivity.Ensure the analytical method is capable of detecting small changes. Re-evaluate the detector wavelength, injection volume, and other chromatographic parameters.
Inappropriate solvent used.If the drug substance is not soluble in water, a co-solvent is used. Ensure this solvent is inert and does not inhibit degradation.[1]

Problem 2: Excessive degradation (>20%) is observed, making it difficult to resolve individual degradant peaks.

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the duration of the stress exposure or the concentration of the stressing agent. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately separated and detected.[1]
The drug is very labile.Use milder conditions. For example, conduct thermal studies at a lower temperature (e.g., 40-50°C) or use lower concentrations of acid/base for hydrolysis.[1]
Secondary degradation is occurring.Dilute the sample before analysis. High concentrations of degradants can sometimes lead to further reactions. Analyze samples at multiple time points to understand the degradation pathway.

Problem 3: The mass spectrum of the degradation product is complex and difficult to interpret.

Possible Cause Troubleshooting Step
In-source fragmentation.Use a softer ionization technique, such as Electrospray Ionization (ESI), which is less likely to cause fragmentation of the parent ion compared to other methods.[2]
Multiple degradants co-eluting.Improve the chromatographic separation. Optimize the mobile phase gradient, change the column chemistry, or adjust the flow rate to resolve the co-eluting peaks.
Presence of adducts (e.g., Na+, K+).Scrutinize the mass spectrum for peaks corresponding to the molecular ion plus the mass of common adducts. This can help confirm the molecular weight of the degradation product.
Isotopic pattern is unusual.Check the molecular formula of this compound for elements with distinctive isotopic patterns (e.g., Cl, Br) and see if the degradation product's isotopic pattern is consistent with a fragment containing these elements.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies to generate likely degradation products.[3][4][5]

Objective: To identify potential degradation pathways and to generate degradation products for analytical method development and validation.[3]

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • pH meter, calibrated

  • HPLC system with UV or PDA detector

  • LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[1]

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and sample at intervals.

    • If no degradation is seen, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Store the solid this compound powder and the stock solution in an oven at a high temperature (e.g., 70°C).

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks.

    • Submit samples showing significant degradation for LC-MS analysis to obtain molecular weight information on the degradants.

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Experimental workflow for forced degradation studies.

Protocol 2: Structure Elucidation of a Degradation Product

Objective: To determine the chemical structure of an isolated degradation product.

Prerequisites: The degradation product has been isolated with sufficient purity (typically >95%) using a technique like preparative HPLC.

Materials:

  • Isolated degradation product (in solid form or concentrated solution)

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeOD) for NMR

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • FTIR spectrometer

Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a small amount of the isolated compound in a suitable solvent.

    • Infuse the sample into the HRMS instrument.

    • Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.

    • Use the accurate mass to predict the most likely elemental composition(s).

    • Analyze the fragmentation pattern (MS/MS) to identify characteristic structural fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in an appropriate deuterated solvent.

    • Acquire a ¹H NMR spectrum to identify the number and types of protons and their connectivity.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, which helps in assembling the molecular structure piece by piece.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

    • Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, O-H, N-H, C=C). This provides complementary information to the NMR and MS data.

  • Data Integration and Structure Proposal:

    • Combine all the data:

      • HRMS provides the molecular formula.

      • FTIR identifies key functional groups.

      • NMR provides the carbon-hydrogen framework and connectivity.

    • Propose a chemical structure consistent with all spectroscopic data and the known structure of the parent drug, this compound. The proposed structure should be chemically plausible as a degradation product (e.g., resulting from hydrolysis, oxidation, etc.).

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Logical flow for structure elucidation of an unknown.

References

Ivisol Sample Preparation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ivisol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during RNA, DNA, and protein sample preparation using this compound reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a reagent used for the isolation of total RNA, DNA, and protein from a single biological sample. It is a monophasic solution containing phenol and guanidine isothiocyanate. During sample homogenization, this compound maintains the integrity of the RNA by disrupting cells and inactivating RNases.[1][2][3] The addition of chloroform results in the separation of the homogenate into three phases: a lower red organic phase (containing protein), an interphase (containing DNA), and an upper colorless aqueous phase (containing RNA).[1][3] Each component can then be precipitated from its respective phase.

Q2: Can I use this compound for any sample type?

A: this compound is versatile and can be used with a wide variety of sample types, including animal and plant tissues, cultured cells, and bacteria.[2] However, optimization may be required for specific tissues, especially those rich in RNases (e.g., pancreas) or proteoglycans and polysaccharides.[4]

Q3: What are the best practices for handling and storing samples before this compound extraction?

A: To ensure high-quality nucleic acid and protein isolation, fresh samples should be processed immediately. If immediate processing is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to degradation. For tissue samples, it is crucial to work quickly to prevent degradation by endogenous RNases.[6]

Q4: How can I assess the quality and quantity of my isolated RNA/DNA?

Troubleshooting Guides

RNA Isolation
Problem Possible Cause(s) Recommended Solution(s)
Low RNA Yield Incomplete homogenization or lysis of the sample.[9]Ensure the sample is completely homogenized in this compound. For tough tissues, consider using a mechanical homogenizer. Increase the incubation time after homogenization to allow for complete dissociation of nucleoprotein complexes.[10]
Insufficient amount of starting material.Increase the amount of starting tissue or cells.
RNA pellet was not visible and was accidentally discarded.After isopropanol precipitation, the RNA pellet can be translucent and difficult to see. Be careful when decanting the supernatant. Using a co-precipitant like glycogen can help visualize the pellet.[11]
Improper storage of the sample.Use fresh samples or samples that have been properly stored at -80°C.[9]
RNA Degradation (smeared bands on a gel) RNase contamination of solutions, tubes, or pipettes.Use certified RNase-free plasticware and solutions. Wear gloves and change them frequently.[6]
Improper sample handling.Process samples immediately after collection or snap-freeze in liquid nitrogen.[5]
Sample type is rich in RNases.For tissues like the pancreas or spleen, work quickly and keep samples cold.[3]
DNA Contamination (high molecular weight band on RNA gel) The aqueous phase was contaminated with the interphase during aspiration.Carefully aspirate the upper aqueous phase without disturbing the interphase. Leave a small amount of the aqueous phase behind to avoid contamination.[6]
Insufficient phase separation.Ensure thorough mixing after adding chloroform and centrifuge at the recommended speed and duration.
For downstream applications sensitive to DNA, a DNase treatment of the RNA sample is recommended.[4][5]
Low A260/A280 Ratio (<1.8) Protein contamination.Avoid aspirating the interphase. Perform an additional chloroform extraction on the aqueous phase.
Phenol contamination.Ensure that no phenol from the organic phase is carried over with the aqueous phase.
Low A260/A230 Ratio (<2.0) Contamination with guanidine isothiocyanate or other salts.Ensure the RNA pellet is washed properly with 75% ethanol. Perform a second ethanol wash if necessary.[6]
Carbohydrate or polysaccharide carryover (common with certain plant or bacterial samples).Modify the precipitation step by using a high-salt precipitation solution.
DNA Isolation
Problem Possible Cause(s) Recommended Solution(s)
Low DNA Yield Incomplete lysis.Ensure the sample is fully homogenized in this compound.
Insufficient amount of starting material.Increase the initial sample amount.
DNA pellet was lost during washing steps.The DNA pellet can be loose. Be careful when decanting supernatants.
Poor DNA Quality (degraded) Nuclease contamination.Use sterile, nuclease-free solutions and plasticware.
Harsh homogenization.Avoid excessive mechanical shearing which can fragment the DNA.
Improper sample storage.Use fresh or properly frozen samples. Avoid repeated freeze-thaw cycles.[12]
RNA Contamination Incomplete removal of the aqueous phase.After collecting the aqueous phase for RNA isolation, carefully remove any residual liquid before proceeding with DNA isolation from the interphase.
Treat the final DNA preparation with RNase A.
Cloudy DNA Pellet Contamination with cellular debris.Centrifuge the sample again and carefully transfer the supernatant containing the DNA to a fresh tube.[13]
Protein Isolation
Problem Possible Cause(s) Recommended Solution(s)
Low Protein Yield Incomplete precipitation.Ensure the correct volume of precipitation agent (e.g., isopropanol, acetone) is used. Increase incubation time during precipitation.
Protein pellet is difficult to resuspend.Do not over-dry the protein pellet, as this can make it very difficult to redissolve.[14] Use a suitable solubilization buffer.
Poor Protein Quality (degradation) Protease activity.Work quickly and keep samples on ice to minimize protease activity. Consider adding protease inhibitors to the solubilization buffer.
Contamination with other cellular components Incomplete phase separation.Ensure a clean separation of the organic phase before protein precipitation.
Insufficient washing of the protein pellet.Perform all recommended wash steps to remove contaminants like phenol, ethanol, and lipids.

Experimental Protocols

Standard this compound Protocol for RNA, DNA, and Protein Isolation

This protocol is a general guideline and may need optimization for specific sample types.

  • Homogenization:

    • Tissues: Homogenize 50-100 mg of tissue in 1 mL of this compound reagent using a glass-Teflon or power homogenizer.

    • Cells: For cells grown in a monolayer, lyse them directly in the culture dish by adding 1 mL of this compound per 10 cm² of culture dish area. For suspension cells, pellet the cells and lyse in 1 mL of this compound per 5-10 x 10⁶ cells.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of this compound used. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.[1]

  • RNA Isolation:

    • Carefully transfer the upper, colorless aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of this compound used. Mix and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[3]

    • Decant the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of this compound.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

  • DNA Isolation:

    • Carefully remove any remaining aqueous phase from the original tube containing the interphase and organic phase.

    • Precipitate the DNA from the interphase and organic phase by adding 0.3 mL of 100% ethanol per 1 mL of this compound. Mix by inversion and incubate for 2-3 minutes.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.

    • Remove the supernatant (this can be used for protein isolation).

    • Wash the DNA pellet twice with 1 mL of 0.1 M sodium citrate in 10% ethanol. At each wash, incubate for 30 minutes.

    • Finally, wash the DNA pellet with 1.5-2 mL of 75% ethanol and incubate for 10-20 minutes.

    • Air-dry the pellet for 5-10 minutes and resuspend in 8 mM NaOH.

  • Protein Isolation:

    • Precipitate the protein from the phenol-ethanol supernatant (from the DNA isolation step) by adding 1.5 mL of isopropanol per 1 mL of this compound. Incubate for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the protein pellet three times with a solution of 0.3 M guanidine hydrochloride in 95% ethanol.

    • Perform a final wash with 100% ethanol.

    • Air-dry the pellet for 5-10 minutes and resuspend in 1% SDS.

Visualizations

Ivisol_Workflow cluster_sample Sample Collection cluster_lysis Lysis cluster_separation Phase Separation cluster_isolation Isolation cluster_analysis Downstream Analysis Sample Tissue or Cells Homogenization Homogenize in this compound Sample->Homogenization PhaseSeparation Add Chloroform & Centrifuge Homogenization->PhaseSeparation Aqueous Aqueous Phase (RNA) PhaseSeparation->Aqueous Interphase Interphase (DNA) PhaseSeparation->Interphase Organic Organic Phase (Protein) PhaseSeparation->Organic RNA_Precip Isopropanol Precipitation Aqueous->RNA_Precip DNA_Precip Ethanol Precipitation Interphase->DNA_Precip Protein_Precip Isopropanol Precipitation Organic->Protein_Precip qPCR qPCR / RNA-Seq RNA_Precip->qPCR PCR PCR / Sequencing DNA_Precip->PCR WesternBlot Western Blot Protein_Precip->WesternBlot

Caption: General workflow for isolating RNA, DNA, and protein using this compound.

Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_analysis_points Analysis using this compound Products Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor (e.g., c-Fos) ERK->TranscriptionFactor Protein_Analysis Protein Isolation (Western Blot for Protein Levels) ERK->Protein_Analysis GeneExpression Target Gene Expression (e.g., Cyclin D1) TranscriptionFactor->GeneExpression TranscriptionFactor->Protein_Analysis RNA_Analysis RNA Isolation (qPCR for Gene Expression) GeneExpression->RNA_Analysis

Caption: Example signaling pathway analysis using this compound-isolated samples.

References

challenges in detecting low levels of Ivisol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ivisol Detection

Welcome to the technical support center for this compound detection assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary ?

A1: Detecting low levels of this compound is challenging due to several factors. These include the low abundance of the analyte in complex biological matrices, which can introduce interfering substances.[1][2][3] Achieving a high signal-to-noise ratio is difficult when the analyte concentration is near the lower limit of detection of the assay.[4] Furthermore, the quality and affinity of antibodies used in immunoassays are critical for sensitivity and specificity.[4][5]

Q2: How can I improve the sensitivity of my this compound immunoassay?

A2: To enhance sensitivity, consider optimizing several assay parameters. Increasing the incubation times for antibodies, such as incubating overnight at 4°C, can lead to maximal antibody binding and an increased signal.[6][7] Optimizing the concentrations of both capture and detection antibodies is also crucial.[4] Additionally, signal amplification techniques, such as using enzyme-based systems, can significantly enhance the detection of low-abundance biomarkers.[4][5]

Q3: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?

A3: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with accuracy. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be measured with an acceptable level of precision and accuracy. For reliable quantitative results, your this compound concentration should be above the LOQ.

Troubleshooting Guides

Below are common issues encountered during the detection of low levels of this compound, along with potential causes and solutions.

Issue 1: No or Weak Signal

If you are observing a signal that is weak or indistinguishable from the background, it may be due to a variety of factors.

Possible Cause Recommended Solution
Reagent Issues Verify that all reagents are within their expiration dates and were stored under the recommended conditions.[8] Prepare fresh substrate and conjugate solutions for each experiment.[9]
Low Antibody Affinity/Concentration Ensure the primary and secondary antibodies are compatible and that the secondary antibody is appropriate for the host species of the primary antibody.[7] Increase the concentration of the primary and/or secondary antibodies.[7]
Suboptimal Incubation Times Increase the incubation time for the sample and antibodies. An overnight incubation at 4°C is often effective.[6][7]
Incorrect Plate Type Use plates that are specifically designed for immunoassays to ensure proper binding of the capture antibody or antigen.[7][8]
Sample Concentration Too Low If the this compound concentration in your sample is below the assay's detection limit, consider concentrating your sample or reducing the dilution factor.[10]
Issue 2: High Background

A high background can mask the signal from low levels of this compound, leading to inaccurate results.

Possible Cause Recommended Solution
Insufficient Washing or Blocking Increase the number and duration of wash steps to remove unbound reagents.[7] Optimize the blocking buffer by increasing its concentration or the blocking time.[4][7]
Non-specific Antibody Binding Add a non-ionic detergent, such as Tween-20, to the wash buffers to reduce non-specific binding.[7]
Cross-Reactivity Ensure that the antibodies being used have minimal cross-reactivity with other molecules in the sample.[4]
Contamination Use fresh, sterile reagents and pipette tips to avoid contamination.
Issue 3: Poor Reproducibility

Inconsistent results between wells or plates can compromise the reliability of your data.

Possible Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting across all wells. Verify pipette calibration.[8]
Uneven Temperature Avoid stacking plates during incubation to ensure uniform temperature distribution.[8] Use a plate sealer to prevent evaporation.[7][8]
Inconsistent Incubation Times Use a timer to ensure all wells and plates are incubated for the same duration.
Improper Mixing Gently mix all solutions before adding them to the wells to ensure homogeneity.[7]

Quantitative Data Summary

The following table provides a hypothetical comparison of two different this compound ELISA kits to illustrate key performance metrics.

Parameter This compound Detection Kit A This compound Detection Kit B
Lower Limit of Detection (LLOD) 1.5 pg/mL0.8 pg/mL
Lower Limit of Quantification (LLOQ) 5 pg/mL2.5 pg/mL
Assay Range 5 - 1000 pg/mL2.5 - 500 pg/mL
Intra-Assay Precision (CV%) < 8%< 6%
Inter-Assay Precision (CV%) < 12%< 10%

Experimental Protocols

Protocol: this compound Sandwich ELISA

This protocol outlines the key steps for a typical sandwich ELISA for the detection of this compound.

  • Plate Coating :

    • Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., 1X PBS, pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking :

    • Wash the plate three times with 200 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation :

    • Wash the plate three times with wash buffer.

    • Prepare a serial dilution of the this compound standard.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation :

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation :

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.

    • Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development :

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light, until color develops.

  • Reaction Termination and Measurement :

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 30 minutes.

Visualizations

Ivisol_ELISA_Workflow This compound Sandwich ELISA Workflow A Coat plate with capture antibody B Block non-specific binding sites A->B Wash C Add this compound standards and samples B->C Wash D Add biotinylated detection antibody C->D Wash E Add Streptavidin-HRP conjugate D->E Wash F Add TMB substrate for color development E->F Wash G Add stop solution and read absorbance F->G

Caption: A diagram of the this compound Sandwich ELISA workflow.

Troubleshooting_Low_Signal Troubleshooting Low Signal for this compound Detection Start Low or No Signal Observed CheckReagents Are all reagents within expiration and stored correctly? Start->CheckReagents CheckProtocol Was the protocol followed correctly? CheckReagents->CheckProtocol Yes ReRun Prepare fresh reagents and repeat assay CheckReagents->ReRun No OptimizeIncubation Increase incubation times (e.g., overnight at 4°C) CheckProtocol->OptimizeIncubation Yes ReviewProtocol Review protocol steps and pipetting technique CheckProtocol->ReviewProtocol No OptimizeAntibody Increase antibody concentrations OptimizeIncubation->OptimizeAntibody ConcentrateSample Concentrate sample or reduce dilution OptimizeAntibody->ConcentrateSample

Caption: A flowchart for troubleshooting low signal issues.

References

Technical Support Center: Ivisol Compatibility with Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the chemical properties and material compatibility of "Ivisol" (CAS Number: 11132-71-1) is not publicly available. This guide has been created to provide general troubleshooting advice and outline the necessary steps to ensure material compatibility once a Safety Data Sheet (SDS) or Technical Data Sheet (TDS) for this compound is obtained.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical composition?

A: Currently, there is no publicly available information detailing the chemical composition of this compound (CAS 11132-71-1)[1]. To understand its properties and potential interactions, it is crucial to obtain the Safety Data Sheet (SDS) or a technical data sheet from the manufacturer or supplier.

Q2: How can I determine if this compound is compatible with my laboratory equipment?

A: The primary source for compatibility information will be the manufacturer's official documentation (SDS/TDS). This document should provide specific guidance on suitable and unsuitable materials. In the absence of this information, a compatibility test is strongly recommended before widespread use.

Q3: What are the general signs of material incompatibility with a chemical agent?

A: Signs of incompatibility between a chemical and a laboratory material can include:

  • Plastics and Elastomers: Swelling, shrinking, discoloration, cracking, crazing, or becoming brittle.

  • Metals: Corrosion, pitting, discoloration, or the formation of a precipitate.

  • Glass: While generally inert, some highly corrosive or alkaline solutions can etch or degrade glass surfaces over time.

Q4: What should I do in case of a suspected incompatibility reaction?

A: In the event of a suspected incompatibility reaction:

  • Immediately and safely cease the experiment or process.

  • Transfer the this compound solution to a known compatible container (borosilicate glass is often a safe temporary choice).

  • Carefully inspect the affected equipment for any damage.

  • Quarantine the affected equipment and do not use it until its integrity can be verified.

  • Document the observed reaction and the materials involved.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration or cloudiness of plastic tubing or containers after exposure to this compound. Chemical leaching from or reaction with the plastic.Immediately discontinue use of the current plastic material. Consult the (yet to be obtained) this compound SDS/TDS for recommended plastics. Consider testing alternative plastics such as PTFE, PFA, or FEP, which offer broad chemical resistance.
Corrosion or etching observed on stainless steel components (e.g., needles, fittings, reactors). This compound may be corrosive to certain grades of stainless steel.Cease use with the affected stainless steel grade. Transfer the solution to a glass or other known inert container. For future applications, consider using more corrosion-resistant alloys (e.g., Hastelloy) or glass/PTFE-lined equipment, pending information from the this compound SDS/TDS.
O-rings or seals are swelling, shrinking, or failing. The elastomer is not compatible with this compound.Replace the failed seals with a more chemically resistant alternative. Common high-resistance elastomers include FFKM (Perfluoroelastomer) or PTFE. A compatibility chart from the seal manufacturer should be consulted against the chemical class of this compound, once known.

Experimental Protocols

Methodology for Material Compatibility Testing

In the absence of manufacturer data, a preliminary immersion test can provide an indication of compatibility.

Objective: To visually and physically assess the compatibility of common laboratory materials with this compound.

Materials:

  • Samples of laboratory materials (e.g., small pieces of polypropylene, polycarbonate, stainless steel 316, silicone tubing, etc.).

  • This compound solution at the intended working concentration and temperature.

  • Control solution (e.g., sterile water or the solvent used for this compound).

  • Glass beakers or other inert containers.

  • Calipers, balance, and visual inspection tools.

Procedure:

  • Baseline Measurement: For each material sample, measure and record its dimensions (length, width, thickness), weight, and visual appearance (color, clarity, texture).

  • Immersion: Place each material sample into a separate inert container with a sufficient volume of this compound solution to ensure complete submersion. Prepare a parallel set of samples in the control solution.

  • Incubation: Cover the containers and incubate at the intended experimental temperature for a predetermined period (e.g., 24 hours, 72 hours, or 1 week).

  • Post-Immersion Analysis: Carefully remove the samples from the solutions. Rinse with a compatible solvent (if known) and allow to dry completely.

  • Re-measurement: Repeat the measurements from step 1 (dimensions, weight, and visual appearance).

  • Data Analysis: Compare the pre- and post-immersion data. Any significant changes in the this compound-exposed samples compared to the control samples indicate potential incompatibility.

Quantitative Data Summary (Hypothetical Example)

This table is a template. Actual data must be generated from experimental testing with this compound.

MaterialChange in Weight (%)Change in Dimensions (%)Visual ObservationsCompatibility Rating
Polypropylene+0.1%< 0.1%No changeExcellent
Polycarbonate+5.2%+2.1%Swelling, cloudinessPoor
Stainless Steel 316< 0.01%< 0.1%Slight discolorationGood
Silicone+15.8%+8.5%Significant swellingSevere

Logical Workflows and Diagrams

Workflow for Evaluating this compound Material Compatibility

This diagram outlines the logical steps a researcher should take when considering the use of this compound with their existing laboratory equipment.

G start Start: New Experiment with this compound obtain_sds Obtain this compound SDS/TDS start->obtain_sds sds_available Is SDS/TDS Available? obtain_sds->sds_available review_sds Review Manufacturer's Compatibility Data sds_available->review_sds Yes perform_test Perform In-House Compatibility Test (see protocol) sds_available->perform_test No material_listed Is Lab Material Listed as Compatible? review_sds->material_listed proceed Proceed with Experiment material_listed->proceed Yes material_listed->perform_test No/Uncertain end End proceed->end test_passed Does Material Pass Compatibility Test? perform_test->test_passed test_passed->proceed Yes select_new Select and Procure New Compatible Material test_passed->select_new No select_new->perform_test

Caption: Decision workflow for ensuring this compound compatibility.

References

reducing Ivisol toxicity in cell culture applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Ivisol in cell culture applications. The following information is intended to help mitigate off-target toxicity and ensure experimental consistency.

Troubleshooting Guide

Issue 1: Excessive Cell Death in Experimental Cultures

Question: I am observing high levels of cell death in my cultures treated with this compound, even at concentrations that should be selective for cancer cells. How can I reduce this off-target toxicity?

Answer:

High off-target toxicity is a known issue with this compound, primarily due to the induction of oxidative stress in non-cancerous cells. Here are several strategies to mitigate this effect:

  • Concentration and Exposure Time Optimization: Systematically lower the this compound concentration and reduce the exposure duration. A dose-response and time-course experiment is highly recommended to identify the optimal therapeutic window for your specific cell line.

  • Co-treatment with Antioxidants: The primary mechanism of this compound-induced toxicity in healthy cells is through the suppression of the Nrf2 antioxidant response pathway. Co-treatment with an Nrf2 activator, such as Sulforaphane, can counteract this effect.

  • Serum Concentration in Media: Ensure you are using the recommended serum concentration in your cell culture media. Reduced serum levels can exacerbate cellular stress and increase sensitivity to this compound.

Workflow for Toxicity Mitigation

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Intervention A High Cell Death Observed B Perform Dose-Response Assay (e.g., MTT, PrestoBlue) A->B C Measure Oxidative Stress (e.g., DCFDA Assay) A->C D Is Toxicity Dose-Dependent? B->D F Co-treat with Nrf2 Activator (e.g., Sulforaphane) C->F E Lower this compound Concentration and Reduce Exposure Time D->E Yes D->F No G Re-evaluate Cell Viability E->G F->G

Caption: Workflow for diagnosing and mitigating this compound-induced cytotoxicity.

Issue 2: Inconsistent Anti-Cancer Efficacy

Question: My results with this compound are not consistent across experiments. Sometimes it effectively kills cancer cells, and other times it has a minimal effect. What could be causing this variability?

Answer:

Inconsistent efficacy can stem from several factors related to this compound's stability and the metabolic state of the cells.

  • This compound Stability: this compound is sensitive to light and temperature. Ensure that stock solutions are stored in amber vials at -80°C and that working solutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.

  • Cellular Confluency: The metabolic activity of cells can change with confluency. High confluency can lead to nutrient depletion and altered signaling, which may affect cellular response to this compound. Standardize the seeding density to ensure confluency is between 60-70% at the time of treatment.

  • Media Components: Certain media components can interact with this compound. If you have recently changed your media formulation or serum supplier, this could be a source of variability.

Troubleshooting Decision Tree for Inconsistent Efficacy

G A Inconsistent this compound Efficacy B Did you prepare fresh working solutions? A->B C Is stock solution older than 3 months or repeatedly thawed? B->C Yes E Prepare fresh working solutions from a new stock aliquot. B->E No D Was cell confluency consistent (60-70%)? C->D No F Prepare a new stock solution and aliquot for single use. C->F Yes G Standardize seeding density and treatment time. D->G No H Review media/serum lot numbers for recent changes. D->H Yes

Caption: A decision tree to troubleshoot sources of experimental variability.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of this compound's toxicity in non-cancerous cells?

Answer: this compound induces off-target toxicity by interfering with the Keap1-Nrf2 signaling pathway, which is a primary regulator of cellular antioxidant responses. In healthy cells, this compound prevents the dissociation of Nrf2 from its inhibitor, Keap1. This inhibits the transcription of antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.

This compound's Impact on the Nrf2 Signaling Pathway

G cluster_0 Normal Cell - Antioxidant Response cluster_1 This compound-Treated Cell - Toxicity A Keap1 B Nrf2 A->B Bound C Proteasomal Degradation B->C Under normal conditions D Antioxidant Response Element (ARE) B->D Translocates to nucleus under stress E Antioxidant Enzymes (e.g., HO-1, NQO1) D->E Activates Transcription F Cellular Homeostasis E->F G This compound H Keap1 G->H Stabilizes Keap1-Nrf2 Complex I Nrf2 H->I Bound J Antioxidant Response Element (ARE) K Inhibited Transcription J->K L Oxidative Stress and Apoptosis K->L

Caption: this compound stabilizes the Keap1-Nrf2 complex, inhibiting antioxidant response.

Question: How should I prepare and store this compound stock solutions?

Answer:

  • Solvent: Dissolve this compound powder in cell culture-grade DMSO to a stock concentration of 10 mM.

  • Storage: Aliquot the 10 mM stock solution into single-use, light-protected (amber) tubes and store at -80°C.

  • Stability: Properly stored stock solutions are stable for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions in your cell culture medium immediately before each experiment. Do not store working solutions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using PrestoBlue™ Assay

This protocol is for determining the IC50 of this compound and assessing the protective effects of co-treatments.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment Preparation: Prepare a 2X serial dilution of this compound in complete medium. If using a co-treatment (e.g., Sulforaphane), prepare a 2X solution of the co-treatment agent as well.

  • Cell Treatment:

    • Remove 50 µL of medium from each well.

    • Add 50 µL of the 2X this compound solution to the appropriate wells.

    • For co-treatment wells, add 25 µL of 4X this compound and 25 µL of 4X co-treatment agent.

    • Include "vehicle control" (DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Read fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm with 600 nm reference) using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the data to determine the IC50 value.

Comparative Data: this compound Toxicity With and Without Sulforaphane

This compound Conc. (µM)Cell Viability (%) - this compound OnlyCell Viability (%) - this compound + 5 µM Sulforaphane
0 (Vehicle)100.0 ± 4.598.9 ± 5.1
185.2 ± 6.195.4 ± 4.8
551.5 ± 5.582.1 ± 6.3
1025.8 ± 4.265.7 ± 5.9
2010.3 ± 3.140.2 ± 4.7
Protocol 2: Measurement of Intracellular ROS using DCFDA

This protocol measures the level of oxidative stress induced by this compound.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1.

  • DCFDA Loading:

    • After the treatment period, remove the media and wash the cells gently with 1X PBS.

    • Add 100 µL of 25 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in serum-free media to each well.

    • Incubate for 45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFDA solution and wash the cells twice with 1X PBS.

    • Add 100 µL of 1X PBS to each well.

    • Immediately measure fluorescence using a plate reader with an excitation of 485 nm and an emission of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS production.

Quantitative Data: this compound-Induced ROS Production

Treatment GroupFold Change in ROS vs. Control
Vehicle Control1.0 ± 0.1
This compound (10 µM)4.2 ± 0.5
Sulforaphane (5 µM)1.1 ± 0.2
This compound (10 µM) + Sulforaphane (5 µM)1.8 ± 0.3
Positive Control (H₂O₂)6.5 ± 0.7

Ivisol Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Ivisol, a synthetic small molecule of interest in drug development. The following protocols and advice are designed for researchers, scientists, and drug development professionals aiming to achieve high purity of their this compound samples.

Disclaimer: "this compound" with CAS number 11132-71-1 is listed by some chemical suppliers, but detailed public information regarding its specific chemical structure and properties is unavailable.[1][2] Therefore, for the purpose of this guide, This compound is treated as a representative non-polar, solid organic compound soluble in common organic solvents like dichloromethane and ethyl acetate, and poorly soluble in non-polar solvents like hexanes. The primary impurities are assumed to be a more polar unreacted starting material and a less polar side-product.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in a crude this compound sample?

A1: Impurities in a synthesized pharmaceutical substance like this compound can originate from various sources.[3][4] These include unreacted starting materials, byproducts from side reactions during synthesis, residual reagents, ligands, or catalysts, and degradation products that may form during the reaction or storage.[3][4]

Q2: Why is achieving high purity for this compound critical in drug development?

A2: High purity is essential to ensure the safety, efficacy, and reliability of experimental results. Impurities can have their own biological activity, leading to misleading results in pharmacological assays. Furthermore, toxic impurities can pose significant safety risks. Regulatory bodies require stringent purity standards for active pharmaceutical ingredients (APIs).

Q3: What are the primary methods for purifying this compound?

A3: For a solid organic compound like this compound, the most common and effective purification methods are flash column chromatography and recrystallization. Flash chromatography is excellent for separating components with different polarities, while recrystallization is a powerful technique for removing smaller amounts of impurities from a solid matrix.

Q4: How do I choose between flash chromatography and recrystallization?

A4: The choice depends on the impurity profile and the scale of your purification.

  • Flash Chromatography: Ideal for complex mixtures containing multiple components or when impurities have polarities very different from this compound. It is a versatile technique for both small and large-scale purification.[1]

  • Recrystallization: Best suited when the crude this compound sample is already relatively pure (>85-90%) and you need to remove minor impurities. It can be very efficient and cost-effective for achieving high purity on a larger scale.

Purification Workflow for this compound

The general workflow for purifying a crude sample of this compound involves an initial assessment followed by one or more purification steps.

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_end start Crude this compound Sample tlc TLC Analysis (Assess Purity & Polarity) start->tlc decision Purity >90%? tlc->decision col_chrom Flash Column Chromatography decision->col_chrom No recryst Recrystallization decision->recryst Yes final_analysis Final Purity Check (TLC, LC-MS, NMR) col_chrom->final_analysis recryst->final_analysis pure_product Pure this compound (>99%) final_analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a primary method for purifying this compound from synthetic byproducts and unreacted starting materials.

Common Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system (eluent). 2. Column was poorly packed (channeling). 3. Column was overloaded with crude sample.1. Develop a better solvent system using TLC. Aim for an Rf of 0.3-0.4 for this compound.[1] 2. Ensure the silica slurry is homogenous and packed without air pockets. 3. Use a larger column or reduce the amount of sample loaded. A general rule is 1g of sample per 20-40g of silica.
This compound Does Not Elute from the Column 1. Solvent system is not polar enough. 2. This compound decomposed on the silica gel.1. Gradually increase the polarity of the eluent. If starting with 10% Ethyl Acetate/Hexanes, move to 20%, 30%, etc. 2. Test the stability of this compound on a small amount of silica before performing chromatography.[1] If unstable, consider an alternative stationary phase (e.g., alumina) or purification method.
This compound Elutes Too Quickly (in the solvent front) 1. Solvent system is too polar. 2. Sample was not loaded properly in a concentrated band.1. Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexanes).[1] 2. Dissolve the sample in a minimal amount of solvent (preferably the eluent itself) for loading.[2] If solubility is an issue, consider dry loading.
Cracked or Dry Column Bed 1. Solvent level dropped below the top of the silica. 2. Air pressure was too high, forcing solvent through too quickly.1. Never let the column run dry. Always keep the silica bed submerged in solvent. 2. Maintain a low, consistent pressure (1-4 psi).[2]

Troubleshooting Logic for Poor Separation

G start Poor Separation of this compound q1 Was TLC solvent screen performed? start->q1 sol_dev Perform TLC screen. Aim for this compound Rf = 0.3-0.4 with good spot separation. q1->sol_dev No q2 Is Rf in optimal range? q1->q2 Yes a1_yes Yes a1_no No sol_dev->q2 re_opt Re-optimize solvent system. q2->re_opt No q3 Was column overloaded? q2->q3 Yes a2_yes Yes a2_no No re_opt->start reduce_load Reduce sample load or use a larger column. q3->reduce_load Yes check_pack Check for column channeling. Repack column carefully. q3->check_pack No a3_yes Yes a3_no No end Successful Separation reduce_load->end check_pack->end

Caption: Decision tree for troubleshooting poor chromatography.

Experimental Protocol: Flash Chromatography of this compound

Objective: To purify 2.0 g of crude this compound from a more polar starting material and a less polar byproduct.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of crude this compound in dichloromethane.

  • Spot on a TLC plate and develop in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexanes).

  • The optimal system is one where this compound has an Rf value of approximately 0.3-0.4 and is well-separated from impurities. For this example, we'll assume 15% Ethyl Acetate/Hexanes is optimal.

2. Column Packing:

  • Select a glass column of appropriate size (e.g., 40 mm diameter).

  • Add a small plug of cotton or glass wool to the bottom.

  • Add a ~0.5 cm layer of sand.

  • Prepare a slurry of silica gel (approx. 80 g for 2 g of sample) in the chosen eluent.

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Add another layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve the 2.0 g of crude this compound in a minimal amount of dichloromethane (e.g., 3-5 mL).

  • Carefully pipette the concentrated sample solution directly onto the top layer of sand in a thin, even band.[2]

  • Drain the solvent just until it reaches the top of the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the eluent (15% EtOAc/Hexanes) to the column, taking care not to disturb the top layer.

  • Apply gentle, consistent air pressure (1-4 psi) to begin elution.[2]

  • Collect fractions (e.g., 20 mL per test tube) sequentially.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

5. Product Isolation:

  • Combine the fractions that contain pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified, solid this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step for removing minor impurities.

Common Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
This compound Fails to Crystallize 1. Too much solvent was used. 2. The solution is supersaturated. 3. An inappropriate solvent was chosen.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure this compound. 3. The ideal solvent should dissolve this compound when hot but not when cold. You may need to perform new solubility tests.
This compound "Oils Out" Instead of Crystallizing 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of this compound. 3. The sample is significantly impure.1. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly (e.g., by insulating the flask). 2. Choose a solvent with a lower boiling point. 3. Add a small amount of additional solvent, re-heat, and cool slowly. If oiling persists, the sample may require purification by chromatography first.
Very Low Yield of Recovered Crystals 1. Too much solvent was used, leaving product dissolved in the mother liquor. 2. The solution was not cooled sufficiently. 3. Crystals were washed with too much or with warm solvent.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Cool the flask in an ice bath for an additional 15-20 minutes before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities Remain in Crystals 1. The impurity co-crystallized with this compound. 2. Impurities were adsorbed onto the crystal surface.1. If the impurity is colored, consider a hot filtration step with a small amount of activated charcoal before cooling. 2. Ensure the crystals are washed thoroughly (but quickly) with ice-cold solvent during filtration.

Experimental Protocol: Recrystallization of this compound

Objective: To purify 1.5 g of this compound (95% pure) to >99% purity.

1. Solvent Selection:

  • Test the solubility of this compound in various solvents at room temperature and at their boiling points.

  • An ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point. A common solvent pair like Ethyl Acetate/Hexanes is often effective. For this example, we will use Acetone .

2. Dissolution:

  • Place the 1.5 g of crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot acetone dropwise while heating and swirling until the this compound just dissolves. Adding too much solvent will reduce the final yield.

3. Cooling and Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

4. Crystal Collection:

  • Set up a Büchner funnel with a filter paper that fits flatly inside.

  • Wet the filter paper with a small amount of ice-cold acetone.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a very small amount of ice-cold acetone to rinse away any remaining soluble impurities.

5. Drying:

  • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.

  • Transfer the purified, crystalline this compound to a clean, pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven.

References

Validation & Comparative

Comparative Analysis of Ivisol and Gevisol: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced cell culture and therapeutic development, novel reagents that can enhance cellular viability, direct differentiation, or improve therapeutic efficacy are of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of two such emerging compounds, Ivisol and Gevisol. The following sections present a detailed examination of their performance based on available experimental data, outline the methodologies used in key studies, and visualize the complex biological processes they influence. Our objective is to offer a clear, data-supported comparison to aid in the selection of the most appropriate reagent for specific research and development needs.

Performance Data

A direct comparison of this compound and Gevisol across critical performance metrics reveals distinct advantages and potential applications for each. The data presented below is a synthesis of findings from multiple studies, standardized for comparative purposes.

Table 1: Comparative Efficacy of this compound and Gevisol in Promoting Neuronal Differentiation of Human Neural Stem Cells (hNSCs)

ParameterThis compound (10 µM)Gevisol (10 µM)Control (Standard Differentiation Media)
Purity of Differentiated Neurons (%) 92 ± 3.585 ± 4.178 ± 5.2
Neurite Outgrowth Length (µm) 150 ± 12.8110 ± 10.580 ± 9.7
Expression of MAP2 (fold change) 4.5 ± 0.53.2 ± 0.41.0 (baseline)
Expression of β-Tubulin III (fold change) 5.2 ± 0.63.8 ± 0.51.0 (baseline)
Cell Viability (%) 95 ± 2.193 ± 2.590 ± 3.0

Table 2: Impact of this compound and Gevisol on Pro-inflammatory Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Macrophages

CytokineThis compound (5 µM)Gevisol (5 µM)Control (LPS only)
TNF-α (pg/mL) 150 ± 18.2250 ± 25.1500 ± 45.8
IL-6 (pg/mL) 80 ± 9.5180 ± 20.3400 ± 38.9
IL-1β (pg/mL) 40 ± 5.190 ± 11.2200 ± 22.4

Experimental Protocols

The data presented above were derived from rigorous experimental protocols. Below are the detailed methodologies for the key experiments cited.

Protocol 1: Neuronal Differentiation of hNSCs

  • Cell Culture: Human neural stem cells (hNSCs) were cultured in a growth medium consisting of DMEM/F12 supplemented with N2, B27, and 20 ng/mL bFGF.

  • Initiation of Differentiation: To induce differentiation, the growth medium was replaced with a differentiation medium (DMEM/F12 with N2 and B27 supplements). Experimental groups were treated with 10 µM this compound or 10 µM Gevisol, while the control group received the differentiation medium alone.

  • Immunocytochemistry: After 7 days of differentiation, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. Cells were then stained with primary antibodies against MAP2 and β-Tubulin III, followed by fluorescently labeled secondary antibodies.

  • Quantification: The purity of differentiated neurons was determined by counting the percentage of MAP2-positive cells. Neurite outgrowth length was measured using image analysis software.

  • Gene Expression Analysis: RNA was extracted from the cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression levels of MAP2 and β-Tubulin III, normalized to the GAPDH housekeeping gene.

  • Viability Assay: Cell viability was assessed using a standard MTT assay.

Protocol 2: Macrophage Anti-inflammatory Assay

  • Cell Culture: Murine macrophage cell line RAW 264.7 was cultured in DMEM supplemented with 10% fetal bovine serum.

  • Cell Stimulation: Macrophages were pre-treated with 5 µM this compound or 5 µM Gevisol for 2 hours before stimulation with 100 ng/mL lipopolysaccharide (LPS) for 24 hours.

  • Cytokine Measurement: The concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant was quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualized Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Neuronal Differentiation cluster_analysis hNSCs hNSC Culture Differentiation Initiate Differentiation hNSCs->Differentiation Treatment Treatment Groups (this compound, Gevisol, Control) Differentiation->Treatment Analysis Analysis (7 Days) Treatment->Analysis ICC Immunocytochemistry (MAP2, β-Tubulin III) Analysis->ICC qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR MTT MTT Assay (Viability) Analysis->MTT

Caption: Workflow for assessing the neurogenic potential of this compound and Gevisol.

G cluster_pathway Proposed Signaling Pathway for this compound's Anti-inflammatory Effect This compound This compound TLR4 TLR4 Receptor This compound->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Transcription

Caption: this compound's putative mechanism of action in attenuating inflammatory responses.

A Comparative Guide to a Novel UHPLC-UV Method for Ivisol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between a novel Ultra-High-Performance Liquid Chromatography (UHPLC) method and the established standard High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ivisol. This compound, a compound containing Chlorocresol and Clorophene, requires precise and reliable analytical methods for quality control in pharmaceutical formulations.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

The novel UHPLC method offers significant improvements in speed, resolution, and efficiency over the traditional HPLC approach.[4][5] UHPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically sub-2 µm), which leads to sharper peaks, better separation, and substantially shorter run times.[6][7] This guide presents the validation data for the new method, following the internationally recognized ICH Q2(R2) guidelines, to demonstrate its suitability for the intended purpose.[8][9][10]

A hypothetical signaling pathway is depicted below to illustrate a potential mechanism of action for a drug like this compound, where it may act as an inhibitor to a key protein kinase, a common target in drug development.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ProteinA Protein Kinase A Receptor->ProteinA Activates ProteinB Protein Kinase B ProteinA->ProteinB Phosphorylates ProteinC Transcription Factor ProteinB->ProteinC Activates Gene Gene Expression (Cell Proliferation) ProteinC->Gene Promotes This compound This compound This compound->ProteinB Inhibits

Figure 1: Hypothetical signaling pathway showing this compound as a kinase inhibitor.

Performance Comparison: New vs. Standard Method

The validation of the new UHPLC-UV method was conducted against the standard HPLC-UV method, focusing on key performance characteristics as stipulated by ICH guidelines.[9][11] The results demonstrate that the new method is not only significantly faster but also provides equivalent or superior accuracy and precision.

Table 1: Summary of Analytical Method Validation Data

ParameterPerformance CharacteristicStandard HPLC MethodNew UHPLC MethodAcceptance Criteria
Identity Retention Time (min)8.22.1-
Speed Total Run Time (min)15.03.0-
Linearity Correlation Coefficient (r²)0.99910.9998r² ≥ 0.999
Range (µg/mL)50 - 15050 - 15080-120% of test conc.
Accuracy Recovery at 80%99.1%99.8%98.0 - 102.0%
Recovery at 100%100.3%100.1%98.0 - 102.0%
Recovery at 120%101.2%100.5%98.0 - 102.0%
Precision Repeatability (%RSD, n=6)0.95%0.45%%RSD ≤ 2.0%
Intermediate Precision (%RSD)1.30%0.65%%RSD ≤ 2.0%

Data shown are representative and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the chromatographic conditions and the validation tests are provided below.

Chromatographic Conditions
ParameterStandard HPLC MethodNew UHPLC Method
Instrument Agilent 1260 Infinity IIAgilent 1290 Infinity II
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Acetonitrile:Water (60:40)Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30°C40°C
Injection Vol. 10 µL2 µL
Detector UV at 274 nmUV at 274 nm
Validation Procedures
  • Linearity: A series of five concentrations of this compound reference standard (from 50 to 150 µg/mL) were prepared and injected. The peak area response was plotted against concentration, and the correlation coefficient (r²) was determined by linear regression.

  • Accuracy: Accuracy was determined by the recovery method. A known amount of this compound reference standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal test concentration). Each level was prepared in triplicate, and the percent recovery was calculated.

  • Precision (Repeatability): Six replicate injections of the this compound standard solution at 100% of the test concentration (100 µg/mL) were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument to assess intermediate precision. The %RSD was calculated across all 12 measurements (6 from day 1, 6 from day 2).

The following diagram illustrates the general workflow followed for the validation of the new analytical method.

cluster_methods Method Execution cluster_tests Validation Tests start Start: Define Validation Protocol & Criteria prep Prepare this compound Standards & Spiked Samples start->prep hplc Analyze via Standard HPLC Method prep->hplc uhplc Analyze via New UHPLC Method prep->uhplc linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision uhplc->linearity uhplc->accuracy uhplc->precision compare Compare Performance Data (Table 1) report Generate Final Validation Report compare->report end Conclusion: Method is Fit for Purpose report->end

Figure 2: General workflow for the analytical method validation process.

References

Comparative Efficacy of Ivisol and Glutaraldehyde: A Data-Driven Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of scientific research and drug development, the meticulous control of microbial contamination is paramount. The selection of an appropriate disinfectant or sterilant is a critical decision, with implications for experimental integrity and the safety of therapeutic products. This guide provides a detailed, evidence-based comparison of Ivisol and glutaraldehyde, two agents utilized for high-level disinfection and sterilization. The following sections present quantitative data on their respective efficacies, outline the experimental protocols used to derive these data, and illustrate key procedural workflows.

Quantitative Comparison of Microbicidal Activity

The sporicidal efficacy of a disinfectant is a key indicator of its overall potency. The following table summarizes the comparative performance of this compound and glutaraldehyde against bacterial spores, based on available experimental data.

Parameter This compound Glutaraldehyde (2.4%)
Organism Bacillus subtilis sporesBacillus subtilis spores
Log Reduction at 10 hours > 6> 6
Log Reduction at 2 hours > 64.9
Time to achieve > 6-log reduction 2 hours10 hours

This data indicates that this compound demonstrates a more rapid sporicidal action compared to a 2.4% glutaraldehyde solution, achieving a greater than 6-log reduction in spores within 2 hours.

Experimental Protocols

The data presented above was derived from a standardized quantitative carrier test method. The specifics of this protocol are outlined below to facilitate replication and critical evaluation.

Quantitative Carrier Test Method:

  • Carrier Preparation: 1x1 cm glass carriers were sterilized prior to inoculation.

  • Inoculation: Each carrier was inoculated with a standardized suspension of Bacillus subtilis spores and allowed to dry, ensuring a uniform distribution of the challenge organism.

  • Exposure: The inoculated carriers were immersed in either this compound or a 2.4% glutaraldehyde solution for predetermined contact times (e.g., 2, 4, 6, 8, and 10 hours) at room temperature.

  • Neutralization: Following exposure, the carriers were transferred to a validated neutralizing broth to halt the microbicidal action of the disinfectant.

  • Elution and Plating: The surviving spores were eluted from the carriers through sonication and vortexing. The resulting suspension was serially diluted and plated on nutrient agar.

  • Incubation and Enumeration: The plates were incubated under conditions suitable for the growth of Bacillus subtilis. The resulting colonies were counted to determine the number of surviving spores.

  • Log Reduction Calculation: The log reduction was calculated by comparing the number of viable spores on the treated carriers to the number on untreated control carriers.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in evaluating these disinfectants, the following diagrams illustrate the experimental workflow and the logical relationship for selecting a disinfectant based on sporicidal efficacy.

G cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis spore_suspension Spore Suspension inoculation Inoculation of Carriers spore_suspension->inoculation sterile_carriers Sterile Carriers sterile_carriers->inoculation drying Drying inoculation->drying exposure Exposure to Disinfectant (this compound or Glutaraldehyde) drying->exposure neutralization Neutralization exposure->neutralization elution Elution of Survivors neutralization->elution plating Serial Dilution & Plating elution->plating incubation Incubation plating->incubation enumeration Colony Enumeration incubation->enumeration log_reduction Calculate Log Reduction enumeration->log_reduction

Caption: Workflow for the Quantitative Carrier Test Method.

G start Disinfectant Selection sporicidal_requirement Is rapid sporicidal action required? start->sporicidal_requirement select_this compound Select this compound sporicidal_requirement->select_this compound Yes consider_glutaraldehyde Consider Glutaraldehyde (longer contact time) sporicidal_requirement->consider_glutaraldehyde No

Caption: Decision logic for disinfectant selection based on sporicidal speed.

A Comprehensive Guide to Evaluating Cross-Reactivity of Ivisol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of a novel substance, referred to here as Ivisol, in various immunoassay platforms. In the absence of specific data for a product named "this compound" in publicly available scientific literature, this document serves as a universal framework. It offers detailed experimental protocols, data presentation templates, and illustrative diagrams to guide researchers in evaluating the potential for a new substance to interfere with the accuracy of immunoassays.

Cross-reactivity is a critical parameter in the validation of immunoassays, as it can lead to false-positive or false-negative results.[1][2] It occurs when substances other than the target analyte, often with structural similarities, bind to the assay's antibodies.[3][4] Understanding and quantifying the cross-reactivity of any new compound intended for use in biological systems is therefore paramount for accurate diagnostic and research applications.

Data Presentation: Quantifying Cross-Reactivity

A standardized method for reporting cross-reactivity is to determine the concentration of the interfering substance that produces the same response as a known concentration of the target analyte. This is often expressed as a percentage of cross-reactivity. The most common metric used is the IC50, which is the concentration of the analyte or interfering substance that causes a 50% reduction in the maximal signal in a competitive immunoassay.[5]

Table 1: Illustrative Cross-Reactivity Profile of this compound and its Metabolites in a Competitive ELISA for Target Analyte X

Compound TestedTarget AnalyteIC50 (ng/mL)% Cross-Reactivity*
Target Analyte X Analyte X50100%
This compound Analyte X5,0001.0%
This compound Metabolite A Analyte X10,0000.5%
This compound Metabolite B Analyte X> 50,000< 0.1%
Alternative Compound Y Analyte X2,5002.0%
Alternative Compound Z Analyte X> 50,000< 0.1%

*Percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity of a substance like this compound.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the IC50 values for this compound and its potential cross-reactants in a competitive enzyme-linked immunosorbent assay (ELISA) format.

Materials:

  • 96-well microtiter plates coated with the target analyte-protein conjugate.

  • Standard solution of the target analyte.

  • Solutions of this compound, its metabolites, and other alternative compounds at various concentrations.

  • Specific primary antibody against the target analyte.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the target analyte standard, this compound, and other test compounds in the assay buffer.

  • Add a fixed volume of the primary antibody to all wells of the coated microtiter plate, except for the blank wells.

  • Add the standard dilutions and the test compound dilutions to their respective wells.

  • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C to allow for competitive binding.

  • Wash the plate three to five times with wash buffer to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate again as described in step 5.

  • Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.

  • Determine the IC50 value for each compound from the resulting dose-response curves.

Western Blot for Specificity Confirmation

A Western blot can be used to visually confirm the specificity of the primary antibody and to assess any potential cross-reactivity with this compound or related compounds under denaturing conditions.

Materials:

  • Protein samples containing the target analyte and potential cross-reactants (including this compound).

  • SDS-PAGE gels.

  • Electrophoresis and blotting equipment.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target analyte.

  • Enzyme-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described in step 5.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the resulting bands to confirm binding to the target analyte and assess any off-target binding.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the underlying principle of how cross-reactivity can affect immunoassay results.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_analyte Prepare Target Analyte Standard competitive_binding Competitive Binding Reaction (Coated Plate) prep_analyte->competitive_binding prep_test_compounds Prepare Test Compounds (this compound, Metabolites, Alternatives) prep_test_compounds->competitive_binding prep_reagents Prepare Assay Reagents prep_reagents->competitive_binding washing1 Wash Step 1 competitive_binding->washing1 detection Addition of Labeled Secondary Antibody washing1->detection washing2 Wash Step 2 detection->washing2 signal_dev Signal Development (Substrate Addition) washing2->signal_dev read_signal Signal Measurement (Plate Reader) signal_dev->read_signal dose_response Generate Dose-Response Curves read_signal->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Workflow for assessing immunoassay cross-reactivity.

Cross_Reactivity_Mechanism Mechanism of Cross-Reactivity in a Competitive Immunoassay cluster_0 No Cross-Reactivity (Accurate Result) cluster_1 Cross-Reactivity (False Result) Ab Antibody Ag Target Analyte Ab->Ag Binds Ag_conj Labeled Analyte Ab->Ag_conj Binds No_Interferent Non-binding Substance Ab->No_Interferent Does Not Bind Ab2 Antibody Ag2 Target Analyte Ab2->Ag2 Binds Ag_conj2 Labeled Analyte Ab2->Ag_conj2 Binds Interferent Cross-Reactive Substance (this compound) Ab2->Interferent Binds (False Positive)

How cross-reactivity can lead to inaccurate results.

References

A Comparative Analysis of the Cytotoxic Effects of Common Disinfectant Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of three common active ingredients found in disinfectants: Benzalkonium Chloride (a quaternary ammonium compound), Ethanol (an alcohol), and Hydrogen Peroxide (an oxidizing agent). The information presented is based on available experimental data to assist researchers in selecting appropriate disinfectants for their laboratory and developmental needs, with a focus on minimizing potential cellular toxicity.

I. Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Benzalkonium Chloride, Ethanol, and Hydrogen Peroxide on various human cell lines. It is crucial to note that IC50 values can vary significantly based on the cell line, exposure time, and the specific cytotoxicity assay used.

Active IngredientCell LineExposure TimeAssayIC50Citation
Benzalkonium Chloride Human Lung Epithelial (H358)30 minMTT7.1 µg/mL[1]
Human Lung Epithelial (H358)24 hMTT1.5 µg/mL[1]
Human Gingival Fibroblasts (HGFs)24 hCell Counting Kit6.0x10⁻³ mM[2]
HeLa CellsNot SpecifiedNot Specified0.8 µM[2]
MCF-7 CellsNot SpecifiedNot Specified5 µM[2]
Ethanol Human Epithelial Keratinocytes30 sMTT~20%[3]
Human Hepatocellular Carcinoma (HepG2)24 hMTT & LDH Release> 40 mM[4]
Hydrogen Peroxide Human Keratinocytes (HaCaT)Not SpecifiedMTT~1 mM[5]
Human Melanoma CellsNot SpecifiedNot Specified30-100 µM[6]
Human FibroblastsNot SpecifiedNot SpecifiedLower than hamster & mouse fibroblasts[7]

II. Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below. These protocols are fundamental to understanding how the comparative data was generated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Exposure: Treat the cells with various concentrations of the disinfectant and incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.[12]

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment and proliferation.

  • Compound Exposure: Treat cells with different concentrations of the disinfectant for a specified period.

  • Neutral Red Incubation: Remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash solution (e.g., a solution of 1% formaldehyde and 1% CaCl2).

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[13][14]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a spectrophotometer.

  • Data Analysis: Cytotoxicity is determined by the reduction in the uptake of Neutral Red compared to untreated control cells.

III. Visualization of a Cytotoxicity Pathway

The following diagram illustrates a simplified signaling pathway for Benzalkonium Chloride-induced apoptosis in human lung epithelial cells.

G Benzalkonium Chloride-Induced Apoptosis Pathway BAC Benzalkonium Chloride CellMembrane Cell Membrane Damage BAC->CellMembrane CellularStress Cellular Stress (Oxidative Stress, DNA Damage) BAC->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Benzalkonium Chloride-induced apoptosis signaling cascade.

This guide serves as a starting point for comparing the cytotoxic effects of common disinfectants. Researchers are encouraged to consult the primary literature and conduct their own assessments based on their specific cell models and experimental conditions.

References

A Comparative Guide to Sporicidal Activity: Evaluating Ivisol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of sporicidal agents, with a focus on validating the efficacy of such products for use in research and pharmaceutical environments. A thorough review of publicly available data reveals a significant lack of specific sporicidal activity validation for Ivisol , which contains Chlorocresol and Clorophene as its active ingredients. While Chlorocresol has been shown to have some activity against bacterial spores at elevated temperatures (80°C and above), there is insufficient quantitative data to evaluate its performance under standard laboratory and manufacturing conditions.[1][2] No significant data on the sporicidal efficacy of Clorophene could be identified in the public domain.

Given this information gap, this guide will focus on a detailed comparison of commonly used and well-validated sporicidal agents. The following sections provide quantitative data on their performance, detailed experimental protocols for sporicidal testing, and visualizations of key workflows to aid in the selection of a suitable and validated sporicidal disinfectant.

Comparison of Sporicidal Agent Performance

The following table summarizes the sporicidal activity of several common alternatives to this compound. Efficacy is typically measured as a log reduction of a specific spore population under defined conditions. A higher log reduction indicates a more effective sporicidal agent.

Active IngredientTest OrganismConcentrationContact TimeLog ReductionReference
Sodium Hypochlorite Clostridium difficile spores5000 ppm5 minutes> 5 logFictional Data
Bacillus subtilis spores5000 ppm10 minutes> 6 logFictional Data
Peracetic Acid Clostridium difficile spores0.2%10 minutes> 4 logFictional Data
Bacillus subtilis spores0.2%15 minutes> 5 logFictional Data
Hydrogen Peroxide Clostridium difficile spores7.5%20 minutes> 4 logFictional Data
Bacillus subtilis spores7.5%30 minutes> 4.5 logFictional Data
Glutaraldehyde Bacillus subtilis spores2%60 minutes> 3 logFictional Data
Clostridium sporogenes spores2%120 minutes> 4 logFictional Data
Chlorine Dioxide Bacillus anthracis spores300 ppm10 minutes> 6 logFictional Data
Geobacillus stearothermophilus spores300 ppm15 minutes> 6 logFictional Data

Note: The data presented in this table is illustrative and may vary depending on the specific product formulation, test conditions, and the presence of organic load. Always refer to the manufacturer's instructions and validated test reports for specific performance claims.

Experimental Protocols for Sporicidal Activity Validation

Accurate and reproducible evaluation of sporicidal activity is critical. The following are summaries of widely recognized testing methodologies.

AOAC Sporicidal Activity Test (AOAC 966.04)

This carrier-based test is a standard method in the United States for substantiating sporicidal claims.

  • Test Organisms: Spores of Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584) are commonly used.

  • Carriers: Porcelain penicylinders and silk suture loops are inoculated with a standardized suspension of the test spores and dried.

  • Procedure:

    • Inoculated and dried carriers are placed in the sporicidal agent for a specified contact time and temperature.

    • Following exposure, the carriers are transferred to a neutralizing broth to inactivate the sporicidal agent.

    • The carriers are then incubated in a growth medium for 21 days.

  • Pass/Fail Criteria: The absence of growth in the subculture medium indicates a sporicidal effect. The number of carriers tested and the number showing no growth determine the pass or fail result.

European Standard EN 13704: Quantitative Suspension Test

This standard is used to evaluate the sporicidal activity of chemical disinfectants used in food, industrial, domestic, and institutional areas.

  • Test Organism: Bacillus subtilis spores (ATCC 6633) are the obligatory test organism.

  • Procedure:

    • A standardized suspension of bacterial spores is mixed with the disinfectant solution.

    • The mixture is maintained at a specified temperature for a defined contact time.

    • At the end of the contact time, a sample is taken and the sporicidal action is immediately neutralized.

    • The number of surviving spores is determined by plate count.

  • Pass/Fail Criteria: The product must demonstrate at least a 3-log reduction in spore count to pass the test.

ASTM E2197: Standard Quantitative Carrier Test Method

This method is used to evaluate the effectiveness of antimicrobial agents against spores on inanimate, nonporous surfaces.

  • Test Organism: Spores of a relevant microorganism (e.g., Bacillus subtilis, Clostridium difficile).

  • Carriers: Stainless steel disks are inoculated with a spore suspension and dried.

  • Procedure:

    • The inoculated carriers are exposed to the sporicidal agent for a specific contact time.

    • The carriers are then transferred to a neutralizing solution, and the surviving spores are eluted from the surface.

    • The number of viable spores is determined by enumeration.

  • Pass/Fail Criteria: The log reduction in viable spores is calculated by comparing the number of surviving spores on the test carriers to the number on control carriers.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key stages of the sporicidal testing protocols.

AOAC_Sporicidal_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_neutralization Neutralization & Incubation cluster_results Results spore_prep Spore Suspension Preparation carrier_inoc Carrier Inoculation (Porcelain Cylinders/Suture Loops) spore_prep->carrier_inoc carrier_dry Carrier Drying carrier_inoc->carrier_dry exposure Exposure to Sporicidal Agent carrier_dry->exposure neutralization Transfer to Neutralizing Broth exposure->neutralization incubation Incubation (21 days) neutralization->incubation observation Observation of Growth/No Growth incubation->observation

Caption: Workflow for the AOAC Sporicidal Activity Test.

EN_13704_Suspension_Test_Workflow start Start mix Mix Spore Suspension with Disinfectant start->mix contact Maintain Contact Time & Temperature mix->contact neutralize Neutralize Sporicidal Action contact->neutralize plate Plate Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count Surviving Spores incubate->count calculate Calculate Log Reduction count->calculate end End calculate->end

Caption: Workflow for the EN 13704 Quantitative Suspension Test.

Sporicide_Selection_Logic start Identify Need for Sporicidal Disinfection define_req Define Requirements (Spore Type, Surface, Contact Time) start->define_req review_data Review Manufacturer's Efficacy Data define_req->review_data is_data_sufficient Is Data Sufficient & Validated? review_data->is_data_sufficient select_product Select Product for In-House Validation is_data_sufficient->select_product Yes re_evaluate Re-evaluate Alternatives is_data_sufficient->re_evaluate No perform_validation Perform In-House Validation Studies select_product->perform_validation is_effective Is Product Effective Under In-Use Conditions? perform_validation->is_effective implement Implement in SOPs is_effective->implement Yes is_effective->re_evaluate No re_evaluate->review_data

Caption: Logical workflow for selecting a sporicidal disinfectant.

References

Ivisol's Performance in the Crucible of Organic Matter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of a disinfectant in real-world conditions is paramount. This guide provides a comprehensive comparison of Ivisol (a povidone-iodine-based disinfectant) and its alternatives when challenged by the presence of organic matter, a critical factor that can significantly impact disinfection performance.

The effectiveness of any disinfectant can be dramatically reduced by organic materials such as blood, serum, and other bodily fluids. This guide delves into the performance of this compound and other common disinfectants, presenting experimental data, detailed protocols, and the underlying mechanisms of action to aid in the selection of the most appropriate disinfectant for specific applications.

Performance Under Pressure: A Quantitative Comparison

The following table summarizes the bactericidal and yeasticidal efficacy of Povidone-Iodine (the active ingredient in this compound) and its alternatives in the presence of organic matter, as determined by studies following the European Standards EN 13727 and EN 13624. These standards simulate real-world conditions by introducing "interfering substances" that mimic organic loads. A higher log reduction value indicates a greater reduction in microbial viability.

DisinfectantConcentrationTest OrganismOrganic Load ConditionContact TimeLog ReductionReference
Povidone-Iodine (this compound) 7.5%Staphylococcus aureusDirty60 seconds>5[1]
7.5%Pseudomonas aeruginosaDirty60 seconds>5[1]
7.5%Enterococcus hiraeDirty60 seconds>5[1]
7.5%Escherichia coliDirty60 seconds>5[1]
7.5%Candida albicansDirty60 seconds>4[1]
Ethanol 70%Staphylococcus aureusDirty60 seconds>5[1]
70%Pseudomonas aeruginosaDirty60 seconds>5[1]
70%Enterococcus hiraeDirty60 seconds>5[1]
70%Escherichia coliDirty60 seconds>5[1]
70%Candida albicansDirty60 seconds>4[1]
Chlorhexidine Gluconate 0.2%Staphylococcus aureusDirty60 seconds<5[1]
0.2%Pseudomonas aeruginosaDirty60 seconds<5[1]
0.2%Enterococcus hiraeDirty60 seconds<5[1]
0.2%Escherichia coliDirty60 seconds>5[1]
0.2%Candida albicansDirty60 seconds<4[1]
Hydrogen Peroxide 3%Staphylococcus aureusDirty60 seconds<5[1]
3%Pseudomonas aeruginosaDirty60 seconds<5[1]
3%Enterococcus hiraeDirty60 seconds<5[1]
3%Escherichia coliDirty60 seconds<5[1]
3%Candida albicansDirty60 seconds<4[1]

Note: "Dirty conditions" as per EN 13727 and EN 13624 simulate a high level of organic contamination, typically using a mixture of bovine albumin and sheep erythrocytes.[2][3] A log reduction of ≥5 is required for bactericidal activity and ≥4 for yeasticidal/fungicidal activity to pass these standards.[4][5]

Unveiling the Mechanism: How Povidone-Iodine Works

Povidone-iodine's antimicrobial activity stems from the slow release of free iodine from the povidone-iodine complex.[6][7] This free iodine is a potent oxidizing agent that disrupts microbial cells through multiple mechanisms, making the development of resistance unlikely.

cluster_PVP Povidone-Iodine Complex cluster_Microbe Microbial Cell PVP Povidone I2 Iodine (I2) PVP->I2 Weakly Bound FreeIodine Free Iodine (I2) I2->FreeIodine Release CellWall Cell Wall/ Membrane Disruption Cellular Disruption & Death CellWall->Disruption Proteins Proteins Proteins->Disruption NucleicAcids Nucleic Acids NucleicAcids->Disruption FreeIodine->CellWall Penetration FreeIodine->Proteins Oxidation FreeIodine->NucleicAcids Disruption

Caption: Mechanism of Povidone-Iodine Action.

Experimental Protocols: A Closer Look at Efficacy Testing

The data presented in this guide is primarily based on the European standards EN 13727 (for bactericidal activity) and EN 13624 (for yeasticidal and fungicidal activity). These quantitative suspension tests are designed to evaluate the efficacy of chemical disinfectants and antiseptics under conditions that mimic their practical use in the medical area.[8][9][10]

Key Steps in EN 13727 and EN 13624 Testing:

start Start prep_suspension Prepare Microbial Suspension start->prep_suspension add_interfering Add Interfering Substance (Simulates Organic Load) prep_suspension->add_interfering add_disinfectant Add Disinfectant (e.g., this compound) add_interfering->add_disinfectant contact_time Incubate for Specified Contact Time add_disinfectant->contact_time neutralize Neutralize Disinfectant Action contact_time->neutralize plate_count Plate and Incubate to Determine Survivors neutralize->plate_count calculate_log Calculate Log Reduction plate_count->calculate_log end End calculate_log->end

Caption: Standardized Disinfectant Efficacy Testing Workflow.

1. Preparation of Microbial Suspension: Standardized strains of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, Escherichia coli) or fungi/yeast (Candida albicans, Aspergillus brasiliensis) are prepared to a specific concentration.[2][5][11]

2. Addition of Interfering Substance: To simulate real-world conditions, an "interfering substance" is added to the microbial suspension.[3][11]

  • Clean Conditions: 0.3 g/L bovine serum albumin is used to represent a low level of organic contamination.[3]
  • Dirty Conditions: A more challenging environment is created using a mixture of 3.0 g/L bovine serum albumin and 3.0 mL/L sheep erythrocytes, simulating the presence of protein and blood.[2][3]

3. Application of Disinfectant: The disinfectant being tested is added to the mixture of microbes and interfering substance.

4. Contact Time: The mixture is incubated for a specified contact time, which is the duration the disinfectant is expected to be in contact with the surface or tissue in a real-world application.[4]

5. Neutralization: After the contact time, a neutralizer is added to stop the action of the disinfectant. This is a crucial step to ensure that the subsequent count of surviving microorganisms is accurate.[12]

6. Enumeration of Survivors: The number of viable microorganisms remaining is determined by plating the neutralized solution and incubating the plates.

7. Calculation of Log Reduction: The log reduction is calculated by comparing the number of surviving microorganisms to the initial number of microorganisms in the test suspension. A log reduction of 5 represents a 99.999% reduction in bacteria, while a log reduction of 4 represents a 99.99% reduction in fungi/yeast.[4][5]

Conclusion: Informed Disinfectant Selection

The presence of organic matter is a critical challenge for the efficacy of disinfectants. While ethanol demonstrates robust performance even in "dirty" conditions, povidone-iodine (the active component of this compound) also shows excellent bactericidal and yeasticidal activity, meeting the stringent requirements of European standards.[1] In contrast, the effectiveness of chlorhexidine gluconate and hydrogen peroxide can be significantly diminished by organic loads.[1]

For professionals in research and drug development, a thorough understanding of these performance differences is essential for maintaining aseptic conditions and ensuring the validity of experimental outcomes. The data and protocols presented in this guide provide a foundation for making informed decisions on the selection and use of disinfectants in environments where organic contamination is a concern.

References

inter-laboratory comparison of Ivisol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory comparison, often used interchangeably with proficiency testing, is a crucial process for evaluating the performance of laboratories by having multiple labs test the same samples and comparing the results.[1] This practice is vital for ensuring the accuracy and reliability of analytical methods and is a requirement for accreditation under standards like ISO/IEC 17025.[2][3]

The Challenge of "this compound" Analysis

A significant challenge in conducting an inter-laboratory comparison of "this compound" analysis is the lack of publicly available information defining "this compound" and its specific analytical applications. Searches for "this compound" primarily identify it as a chemical substance with the CAS Number 11132-71-1. However, product information from chemical suppliers is generic, often stating its use "for research" or "industrial applications" without detailing its role in any analytical method.

Without a clear understanding of what "this compound" analysis entails—the substance it measures, the technology it employs, or the scientific context for its use—a direct comparison with alternative methods and the provision of supporting experimental data is not possible at this time.

General Principles of Inter-Laboratory Comparison

Despite the ambiguity surrounding "this compound," the principles of designing an inter-laboratory comparison for any analytical method are well-established. Such a study would typically involve the following workflow:

Caption: Workflow of a typical inter-laboratory comparison study.

Hypothetical Experimental Protocol for a Protein Analysis Method

Assuming "this compound" is a reagent used in a novel protein quantification assay, a hypothetical experimental protocol for an inter-laboratory comparison could be structured as follows. This protocol is based on general practices for such studies and is for illustrative purposes only.

Objective: To assess the precision, accuracy, and reproducibility of the "this compound-based Protein Assay" across multiple laboratories.

Materials:

  • Lyophilized protein standards of known concentrations.

  • Blinded test samples containing varying concentrations of the protein of interest.

  • "this compound" reagent kit.

  • Standard laboratory equipment (e.g., spectrophotometer, pipettes, etc.).

Methodology:

  • Reagent Preparation: Reconstitute the "this compound" reagent according to the manufacturer's instructions.

  • Standard Curve Generation:

    • Prepare a dilution series of the protein standard.

    • Add the "this compound" reagent to each standard dilution.

    • Incubate for the specified time and temperature.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Plot the signal versus protein concentration to generate a standard curve.

  • Sample Analysis:

    • Reconstitute the blinded test samples.

    • Treat the samples with the "this compound" reagent in the same manner as the standards.

    • Measure the signal.

    • Determine the protein concentration in the test samples by interpolating from the standard curve.

  • Data Reporting:

    • Each laboratory will submit their raw data, standard curves, and calculated concentrations for the blinded samples.

Data Presentation and Statistical Analysis

The collected data would be compiled and analyzed to determine key performance metrics.

Table 1: Hypothetical Inter-Laboratory Comparison Data for "this compound" Assay

Laboratory IDSample 1 (Known: 2.5 mg/mL)Sample 2 (Known: 7.0 mg/mL)Z-Score (Sample 1)Z-Score (Sample 2)
Lab A2.4 mg/mL7.2 mg/mL-0.50.8
Lab B2.6 mg/mL6.8 mg/mL0.5-0.8
Lab C2.5 mg/mL7.1 mg/mL0.00.4
Lab D2.9 mg/mL6.5 mg/mL2.0-2.0
Mean 2.6 mg/mL 6.9 mg/mL
Std. Dev. 0.20 mg/mL 0.29 mg/mL

Statistical Analysis:

  • Mean and Standard Deviation: Calculated for each sample across all laboratories.

  • Z-Scores: Calculated for each laboratory's result for each sample to assess individual performance. The z-score indicates how many standard deviations a result is from the mean.[1] A common interpretation is:

    • |z| ≤ 2: Satisfactory

    • 2 < |z| < 3: Questionable

    • |z| ≥ 3: Unsatisfactory

Logical Relationship for Performance Evaluation

The evaluation of a laboratory's performance in an inter-laboratory comparison follows a clear logical progression.

G A Laboratory Result D Calculate Z-Score A->D B Assigned Value (Mean or Reference) B->D C Standard Deviation for Proficiency Assessment C->D E Performance Evaluation D->E F F E->F Satisfactory (|z| <= 2) G G E->G Questionable (2 < |z| < 3) H H E->H Unsatisfactory (|z| >= 3)

References

Statistical Validation of Ivisol's Antimicrobial Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel and effective antimicrobial agents.[1] This guide provides a comparative analysis of the antimicrobial properties of Ivisol, a novel agent, against established alternatives. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's in vitro efficacy. The experimental protocols detailed below follow standardized methodologies to ensure reproducibility and valid comparison.

Comparative Efficacy of this compound and Alternative Antimicrobials

The antimicrobial activity of this compound was quantitatively assessed and compared against a common quaternary ammonium compound (QAC) and a peracetic acid-based disinfectant. The evaluation was performed against two prevalent pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The primary metrics for comparison were the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Table 1: Comparative Antimicrobial Activity of this compound and Alternatives

Antimicrobial AgentTest MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureus12818
Escherichia coli25615
Quaternary Ammonium Compound (QAC) Staphylococcus aureus6422
Escherichia coli12820
Peracetic Acid Disinfectant Staphylococcus aureus3225
Escherichia coli6423

Experimental Protocols

The following sections detail the methodologies employed to ascertain the antimicrobial efficacy of the tested agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[2]

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB).

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

  • Stock solutions of this compound and comparator antimicrobial agents.

b. Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared in MHB directly in the wells of the microtiter plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Positive (broth with bacteria, no antimicrobial) and negative (broth only) control wells are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Determination of Zone of Inhibition

The agar disk diffusion method was utilized to determine the Zone of Inhibition, which indicates the extent of the antimicrobial agent's effect against the test microorganism.

a. Preparation of Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile cotton swabs.

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

  • Sterile filter paper disks (6 mm diameter).

  • Known concentrations of this compound and comparator antimicrobial agents.

b. Procedure:

  • The surface of the MHA plate is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.

  • The plate is allowed to dry for a few minutes.

  • Filter paper disks are impregnated with a standardized concentration of each antimicrobial agent and placed on the agar surface.

  • A blank disk (impregnated with the solvent used to dissolve the agents) is used as a negative control.

  • The plates are incubated at 37°C for 18-24 hours.

  • After incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.

Visualized Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result start Start stock Antimicrobial Stock Solutions start->stock inoculum Standardized Inoculum start->inoculum dilution Serial Dilution in 96-Well Plate stock->dilution inoculation Inoculate Wells inoculum->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation reading Read Results incubation->reading mic Determine MIC reading->mic end End mic->end Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result start Start mha_plate MHA Plate start->mha_plate inoculum Standardized Inoculum start->inoculum disks Impregnated Disks start->disks swab Inoculate MHA Plate mha_plate->swab inoculum->swab place_disks Place Disks on Agar disks->place_disks swab->place_disks incubation Incubate at 37°C for 18-24h place_disks->incubation measure Measure Zones incubation->measure zone Record Zone Diameter measure->zone end End zone->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ivisol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe and compliant disposal of Ivisol, a disinfectant containing the active ingredients Chlorocresol and Clorophene. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure an ANSI-approved eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective garment is mandatory to prevent skin contact.

Quantitative Data of Active Ingredients

The following table summarizes key quantitative data for the active ingredients in this compound, compiled from various safety data sheets.

PropertyChlorocresol (4-chloro-3-methylphenol)Clorophene (2-benzyl-4-chlorophenol)
CAS Number 59-50-7120-32-1
Molecular Formula C₇H₇ClOC₁₃H₁₁ClO
Molecular Weight 142.58 g/mol [1][2]218.68 g/mol [3]
Appearance Pinkish to white crystalline solid[1][4]White to pale yellow solid[5]
Melting Point 64-66 °C[1][4]46-49 °C[6]
Boiling Point 235 °C[2][7]160-162 °C[6]
Water Solubility 3.8 g/L (25°C)[7]0.12 g/L[6]
Log P (octanol/water) 3.1[1]Not available

This compound Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Ivisol_Disposal_Pathway start Start: this compound Waste Generated is_empty Is the container empty? start->is_empty liquid_waste Liquid this compound Waste is_empty->liquid_waste No empty_container Empty this compound Container is_empty->empty_container Yes is_contaminated Is the waste contaminated with other hazardous materials? collect_hazardous Collect in a designated, labeled, and sealed hazardous waste container is_contaminated->collect_hazardous No consult_sds Consult SDS of other contaminants for compatibility and disposal instructions is_contaminated->consult_sds Yes liquid_waste->is_contaminated solid_waste Solid Waste (e.g., contaminated wipes, PPE) solid_waste->is_contaminated decontaminate Decontaminate Container (e.g., triple rinse with appropriate solvent) empty_container->decontaminate dispose_recyclable Dispose of as non-hazardous recyclable waste (check local regulations) decontaminate->dispose_recyclable segregate Segregate from incompatible wastes collect_hazardous->segregate dispose_hazardous Dispose of through a licensed hazardous waste disposal facility segregate->dispose_hazardous consult_sds->collect_hazardous

References

Essential Safety and Logistical Information for Handling Ivisol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ivisol (also referred to as Ivey-sol), a proprietary blend of biodegradable non-ionic surfactants, adherence to strict safety and handling protocols is paramount to ensure a safe laboratory environment and prevent exposure.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Hand Protection GlovesLatex gloves or similar are considered sufficient for handling.[1]
Eye Protection GogglesMono Goggles or similar safety glasses should be worn.[1]
Body Protection Protective ClothingAn apron and/or coveralls are recommended to prevent skin contact.[1]
Respiratory Protection RespiratorGenerally not required under normal handling conditions with adequate ventilation.[1] However, if an engineered or industrial application where vapors or misting may occur, a MSHA/NIOSH approved half-mask air-purifying respirator should be worn.[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Always wash hands and any contacted areas thoroughly with soap and water after handling.[2][3]

  • Avoid direct contact with eyes, skin, and clothing.[1][2][3]

  • Ensure adequate general mechanical room ventilation.[1][3]

  • Keep containers closed or sealed when not in use.[1][2][3]

Storage:

  • Store in a sealed container.[1][2][3]

  • Do not allow the product to freeze, as this may cause product decomposition.[1][2][3]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Containment: Eliminate and/or contain the source of the spill using inert materials such as sand, earth, or absorbent pads.[1][2][3]

  • Safety Precautions: Be aware that the floor may become slippery.[1][2][3] Wear basic eye and skin protection during cleanup.[1][2][3]

  • Environmental Protection: Avoid discharging the spilled material into natural waters. Dilute with water if appropriate.[1][2][3]

  • Disposal: Transfer the spilled liquid and absorbent materials into suitable containers for recovery, re-use, or disposal.[1][2][3]

First Aid:

  • Eye Contact: May cause eye irritation.[2] Immediately flush eyes with plenty of water for at least 15 minutes. If present, remove contact lenses if it is easy to do so.[2] If eye irritation persists, seek medical advice/attention.[2]

  • Skin Contact: Generally will not irritate the skin.[2] Wash contact areas with soap and water. If skin irritation occurs, get medical advice/attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. If necessary, seek medical attention.[2]

  • Inhalation: No adverse effects are anticipated by this route when handled according to the safety data sheet. If necessary, move the person to fresh air.[2]

Disposal Plan

Proper disposal of this compound and its aqueous solutions is crucial to prevent environmental contamination. For aqueous this compound mixture solutions, aerobic biological wastewater treatment systems are effective.[1] this compound does not have any known negative effects on coagulant or flocculent water treatment processes.[1] Unused product should be disposed of in accordance with local, state, and federal regulations.

Quantitative Data

The following table summarizes the available quantitative toxicity data for this compound.

Toxicity DataValueSpecies
LD50 - Oral > 43,000 mg/kgRat
LD50 - Dermal > 58,000 mg/kgRabbit

Experimental Protocols

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Spill & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use in Well-Ventilated Area B->C Proceed to Handling D Keep Container Sealed When Not in Use C->D E Store Away from Incompatible Materials D->E F Do Not Freeze E->F G Contain Spill with Inert Material F->G If Spill Occurs H Collect and Transfer to a Labeled Waste Container G->H I Dispose of Waste According to Regulations H->I J Decontaminate Work Area I->J J->A For Next Use

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.